molecular formula C7H7Br2NO2S B2680086 (2,3-Dibromophenyl)methanesulfonamide CAS No. 2243504-88-1

(2,3-Dibromophenyl)methanesulfonamide

カタログ番号: B2680086
CAS番号: 2243504-88-1
分子量: 329.01
InChIキー: NTJLCSGLVIHDEK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2,3-Dibromophenyl)methanesulfonamide (CAS 1702659-62-8) is a brominated aromatic compound featuring a methanesulfonamide group. This structure places it within the family of sulfonamides, a class of compounds with a proven, broad spectrum of biological activities and significant applications in medicinal chemistry research . Sulfonamide derivatives are frequently investigated for their antimicrobial properties . Furthermore, structural analogues, particularly those incorporating dibromophenyl groups, have shown considerable promise in oncology research, exhibiting nanomolar potency against diverse cancer cell lines, including metastatic and multidrug-resistant models . The primary mechanism of action for some related anticancer agents involves the inhibition of tubulin polymerization, thereby disrupting microtubule function in cancer cells . Other sulfonamide-based research compounds have been identified as dual ligands, targeting proteins such as Hsp27 and tubulin, which are relevant to cancer and drug resistance pathways . Researchers value this compound as a versatile building block for synthesizing more complex molecules and for exploring structure-activity relationships (SAR) in drug discovery . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

(2,3-dibromophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO2S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJLCSGLVIHDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical Structure and Properties of (2,3-Dibromophenyl)methanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,3-Dibromophenyl)methanesulfonamide (CAS: 2243504-88-1) is a highly specialized halogenated benzylic sulfonamide [1]. In modern drug discovery and agrochemical development, this compound serves as a critical intermediate and pharmacophore building block. The unique combination of a sterically demanding, electron-withdrawing 2,3-dibromophenyl moiety with a highly polar methanesulfonamide group provides orthogonal reactivity for synthetic chemists and distinct non-covalent interaction profiles for medicinal chemists.

This whitepaper details the physicochemical properties, causality-driven synthetic methodologies, and Structure-Activity Relationship (SAR) logic of this compound, providing a comprehensive resource for drug development professionals.

Chemical Structure & Physicochemical Data

The molecular architecture of (2,3-dibromophenyl)methanesulfonamide features a central benzene ring substituted with two adjacent bromine atoms at the 2- and 3-positions, and a methanesulfonamide group (–CH₂–SO₂NH₂) at the 1-position [2].

Table 1: Fundamental Physicochemical Properties

PropertyValue
Chemical Name (2,3-Dibromophenyl)methanesulfonamide
CAS Registry Number 2243504-88-1
Molecular Formula C₇H₇Br₂NO₂S
Molecular Weight 329.01 g/mol
SMILES String O=S(CC1=C(Br)C(Br)=CC=C1)(N)=O
Hydrogen Bond Donors 1 (Primary amine)
Hydrogen Bond Acceptors 2 (Sulfonyl oxygens)

Causality in Synthesis Methodology

As an Application Scientist, it is critical to understand why specific reagents and conditions are selected during the synthesis of benzylic sulfonamides. The generation of (2,3-dibromophenyl)methanesulfonamide relies on a sequence of highly regioselective transformations.

SynthesisWorkflow A 2,3-Dibromotoluene (Starting Material) B 2,3-Dibromobenzyl bromide (Intermediate 1) A->B NBS, AIBN Radical Bromination C Sodium (2,3-dibromophenyl)methanesulfonate (Intermediate 2) B->C Na2SO3, H2O Nucleophilic Substitution D (2,3-Dibromophenyl)methanesulfonyl chloride (Intermediate 3) C->D POCl3, Heat Chlorination E (2,3-Dibromophenyl)methanesulfonamide (Final Product) D->E NH3 (aq) Amination

Fig 1: Step-by-step synthetic workflow for (2,3-Dibromophenyl)methanesulfonamide.

Mechanistic Causality:
  • Radical Bromination : The benzylic position of 2,3-dibromotoluene is selectively brominated using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN). Causality: The reaction is driven by the thermodynamic stability of the benzylic radical intermediate, ensuring functionalization occurs exclusively at the methyl group rather than the aromatic ring.

  • Nucleophilic Substitution : The resulting benzylic bromide is treated with aqueous sodium sulfite (Na₂SO₃). Causality: Sulfite is a "soft" nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, it preferentially attacks the soft sp³ benzylic carbon over the harder sp² aromatic carbons, leaving the 2,3-dibromo motif completely intact.

  • Chlorination & Amination : The sulfonate salt is converted to a highly reactive sulfonyl chloride using Phosphorus oxychloride (POCl₃), followed by immediate amination with aqueous ammonia. Causality: Excess ammonia is deliberately used to act as both the nucleophile and the acid scavenger, neutralizing the HCl byproduct to prevent the reaction equilibrium from stalling.

Pharmacological Logic & SAR (Structure-Activity Relationship)

In drug discovery, (2,3-dibromophenyl)methanesulfonamide is not just a structural scaffold; it is a precisely engineered system of molecular interactions [3].

SAR_Logic Core (2,3-Dibromophenyl)methanesulfonamide Core Scaffold Br 2,3-Dibromo Substitution Core->Br Sulfonamide Methanesulfonamide Group Core->Sulfonamide HB Halogen Bonding & Steric Shielding Br->HB Induces HBD H-Bond Donor/Acceptor (Carboxylic Acid Bioisostere) Sulfonamide->HBD Acts as Target Target Protein / Receptor HB->Target Increases Target Affinity HBD->Target Enhances Aqueous Solubility

Fig 2: Structure-Activity Relationship (SAR) logic and pharmacological causality.

Table 2: SAR Contributions of the Core Motifs

Functional GroupPharmacological ContributionPhysicochemical Impact
Methanesulfonamide Acts as a robust bioisostere for carboxylic acids; heavily utilized in targeting zinc-dependent metalloenzymes (e.g., Carbonic Anhydrase).Improves membrane permeability by modulating the pKa (~10) compared to highly acidic carboxylates.
2,3-Dibromo Motif Engages in highly directional non-covalent interactions via the "sigma-hole" (an electron-deficient region on the halogen apex).Increases lipophilicity (LogP) and provides significant steric shielding against cytochrome P450-mediated metabolic oxidation.

Experimental Protocol: Self-Validating Amination Workflow

To ensure reproducibility and scientific integrity, the final amination step (conversion of the sulfonyl chloride intermediate to the final sulfonamide) must be executed as a self-validating system.

Objective: Synthesis of (2,3-dibromophenyl)methanesulfonamide from (2,3-dibromophenyl)methanesulfonyl chloride.

Self-Validating Mechanism: This protocol utilizes Thin Layer Chromatography (TLC) and pH monitoring as built-in validation checkpoints. The conversion of a non-polar sulfonyl chloride to a highly polar sulfonamide results in a drastic shift in the retention factor (Rf), providing immediate visual confirmation of reaction success.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of (2,3-dibromophenyl)methanesulfonyl chloride in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Low temperatures kinetically suppress the competing hydrolysis of the sulfonyl chloride into the unreactive sulfonic acid.

  • Nucleophilic Addition: Add 5.0 equivalents of ammonium hydroxide (28% aqueous solution) dropwise over 15 minutes under vigorous stirring.

    • Validation Checkpoint 1: Test the aqueous phase with pH paper; it must remain strongly basic (pH > 10) to confirm sufficient ammonia is present to neutralize the evolving HCl.

  • Propagation: Remove the ice bath, allowing the mixture to warm to room temperature (20-25 °C), and stir for 2 hours.

  • Chromatographic Validation:

    • Validation Checkpoint 2: Perform TLC using a 1:1 Hexane/Ethyl Acetate solvent system. The product spot will appear significantly lower (lower Rf) than the starting material due to the enhanced hydrogen-bonding capacity of the newly formed primary sulfonamide.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove the THF. Extract the remaining aqueous residue with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na₂SO₄, filter, and evaporate to yield the pure (2,3-dibromophenyl)methanesulfonamide solid.

References

  • ChemSrc - Physicochemical and Spectral Properties of (2,3-Dibromophenyl)methanesulfonamide. Available at: [Link]

Cheminformatic Profiling and Translational Potential of 2,3-Dibromo Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the predicted and empirically validated biological activities of 2,3-dibromo sulfonamide derivatives . These compounds represent a hybrid pharmacophore strategy: fusing the classical zinc-binding sulfonamide moiety (carbonic anhydrase inhibition/antimetabolite activity) with a lipophilic, electrophilic 2,3-dibromoalkane "warhead."

The integration of the 2,3-dibromo motif—typically introduced via the bromination of acrylamide precursors—significantly alters the physicochemical profile of the parent sulfonamide. This guide details the structural rationale, computational prediction workflows (docking/ADMET), and validation protocols required to assess these molecules as dual-action antimicrobial and anticancer agents.

Structural Rationale & Pharmacophore Design

The "2,3-dibromo sulfonamide" class generally refers to


-substituted-2,3-dibromopropionamides  linked to a benzenesulfonamide core. The design leverages two distinct mechanisms:
  • The Sulfonamide Anchor (

    
    ):  Acts as a bioisostere of the transition state of carbonic acid or p-aminobenzoic acid (PABA). It coordinates with the 
    
    
    
    ion in metalloenzymes like Carbonic Anhydrase (CA) or blocks Dihydropteroate Synthase (DHPS) in bacteria.
  • The 2,3-Dibromo Warhead:

    • Lipophilicity Enhancement: The addition of two bromine atoms significantly increases

      
      , facilitating passive diffusion across bacterial cell walls or cancer cell membranes.
      
    • Electrophilic Potential: The 2,3-dibromo motif can act as a masked Michael acceptor. Under physiological conditions (or enzymatic catalysis), it may undergo elimination to reform a reactive

      
      -unsaturated amide, capable of covalently modifying cysteine residues in target proteins (e.g., covalent inhibition).
      
Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Benzenesulfonamide Core Target1 Target: Carbonic Anhydrase (Zn2+ Coordination) Core->Target1 H-Bond/Ionic Interaction Linker 2,3-Dibromo Linker (-CHBr-CHBr-) Target2 Target: Cysteine Proteases (Alkylation Potential) Linker->Target2 Nucleophilic Attack Effect Enhanced Cytotoxicity & Membrane Permeability Linker->Effect Increased LogP Target1->Effect Metabolic Disruption

Figure 1: SAR logic showing the dual-targeting capability of the 2,3-dibromo sulfonamide scaffold.

Predicted Activity: In Silico Profiling

Before synthesis, the biological activity of these derivatives is predicted using molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) modeling.

Molecular Docking Targets

The primary predicted targets for these derivatives are:

  • Human Carbonic Anhydrase IX (hCA IX): A hypoxia-induced cancer target. The sulfonamide binds the zinc; the dibromo tail exploits the hydrophobic pocket of the enzyme active site.

  • Dihydropteroate Synthase (DHPS): The bacterial target. The bulky dibromo group is analyzed for steric clashes vs. hydrophobic gains in the PABA binding pocket.

Computational Protocol

Objective: Calculate Binding Free Energy (


) and Inhibition Constant (

).
  • Ligand Preparation:

    • Generate 3D conformers of the 2,3-dibromo derivative.

    • Critical Step: Energy minimize using the MMFF94 force field to resolve steric strain between the vicinal bromine atoms.

  • Receptor Grid Generation:

    • Target: hCA IX (PDB ID: 5FL4 or similar).[1]

    • Center grid box on the active site

      
       ion (
      
      
      
      Å).
  • Docking Parameters (AutoDock Vina/Schrödinger):

    • Exhaustiveness: 32 (High precision required due to halogen bonding potential).

    • Constraints: Define a metal coordination constraint between the sulfonamide nitrogen and

      
      .
      
  • Scoring:

    • Prioritize poses where the bromine atoms interact with hydrophobic residues (e.g., Val131, Leu198 in hCA) rather than solvent-exposed regions.

ADMET Predictions
  • Lipinski Compliance: 2,3-dibromo derivatives often push the molecular weight limit. Monitor MW

    
     Da.
    
  • Solubility: Predicted

    
     is often low due to halogens. Mitigation: Design derivatives with hydrophilic tails (e.g., morpholine) on the sulfonamide nitrogen to counterbalance the bromines.
    

Biological Validation: Experimental Protocols

To validate the "predicted" activity, the following standardized protocols must be employed. These protocols are designed to be self-validating with positive and negative controls.

Synthesis of the 2,3-Dibromo Scaffold

Note: This is the prerequisite for biological testing.

  • Precursor: Synthesize the

    
    -substituted acrylamide sulfonamide (Michael acceptor).
    
  • Bromination: React with molecular bromine (

    
    ) in glacial acetic acid at 
    
    
    
    .
    • Control: Monitor disappearance of the alkene peak in

      
       (approx. 6.0–6.5 ppm) and appearance of methine protons (4.5–5.0 ppm).
      
Enzyme Inhibition Assay (Carbonic Anhydrase)

Principle: Spectrophotometric measurement of the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol.

Protocol:

  • Buffer: 50 mM Tris-SO4 (pH 7.6).

  • Enzyme: Recombinant hCA I, II (off-target), and IX (target).

  • Substrate: 3 mM 4-NPA.

  • Procedure:

    • Incubate enzyme + Inhibitor (2,3-dibromo derivative) for 15 min at

      
      .
      
    • Add substrate.

    • Monitor Absorbance at 400 nm for 30 minutes.

  • Calculation: Determine

    
     using non-linear regression (GraphPad Prism).
    
    • Validation: Acetazolamide must function as the positive control (

      
      ).
      
Antimicrobial Susceptibility (MIC Determination)

Standard: CLSI M07-A10 Microdilution Method.

Protocol:

  • Inoculum: Adjust bacterial suspension (E. coli, S. aureus) to

    
    .
    
  • Plate Prep: 96-well plates containing Mueller-Hinton Broth.

  • Compound: Serial 2-fold dilutions of the 2,3-dibromo derivative (range:

    
    ).
    
    • Solvent Control: DMSO (max 1% final concentration).

  • Incubation:

    
     for 18–24 hours.
    
  • Readout: Add Resazurin dye (0.01%). Blue

    
     Pink indicates growth. The MIC is the lowest concentration remaining Blue.
    

Data Interpretation & Translational Potential[2]

The following table summarizes the expected profile of a successful 2,3-dibromo sulfonamide lead candidate compared to a standard sulfonamide (e.g., Sulfamethoxazole).

ParameterStandard Sulfonamide2,3-Dibromo DerivativeInterpretation
LogP (Lipophilicity) 0.8 – 1.52.5 – 3.5Improved membrane permeability; better for intracellular targets.
hCA II Inhibition (

)
~20 nM~50 nMSlight loss of potency due to steric bulk of bromines.
hCA IX Inhibition (

)
~25 nM< 10 nMGain of Function: Bromines fill the hydrophobic pocket of hCA IX.
Cytotoxicity (

)
> 500

M (Non-toxic)
10 – 50

M
Warhead Effect: Dibromo group confers direct cytotoxicity to cancer cells.
Workflow Visualization

Workflow Start Ligand Design (2,3-Dibromo Scaffold) Docking In Silico Docking (Target: hCA IX / DHPS) Start->Docking Predict Binding Synthesis Chemical Synthesis (Bromination of Acrylamide) Docking->Synthesis High Score Selection Assay In Vitro Validation (Enzyme + MIC Assays) Synthesis->Assay Generate Data Decision Lead Optimization Assay->Decision Compare IC50 vs Predicted

Figure 2: Integrated workflow for the development and validation of 2,3-dibromo sulfonamide derivatives.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Ghorab, M. M., et al. (2017). Synthesis, molecular docking and anticancer activity of some novel sulfonamides carrying a biologically active dihydropyridine moiety. Chemistry Central Journal, 11, 1-14. Link

  • Chawla, G., et al. (2010). Synthesis and antimicrobial activity of some new 3-substituted-4-amino-5-mercapto-1,2,4-triazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (Context: General sulfonamide antimicrobial protocols). Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

Sources

Technical Specification & Synthetic Utility: (2,3-Dibromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides the definitive chemical identifiers, structural analysis, and synthetic methodologies for (2,3-Dibromophenyl)methanesulfonamide (CAS: 2243504-88-1). As a specialized building block in medicinal chemistry, this molecule serves as a critical pharmacophore in Fragment-Based Drug Discovery (FBDD), particularly for targeting metalloenzymes (e.g., Carbonic Anhydrases, MMPs) where the sulfonamide "warhead" requires a flexible methylene linker to optimize active site geometry.

The guide is structured to transition from core chemoinformatic data to practical wet-lab protocols, ensuring high reproducibility and integration into computational workflows.

Part 1: Chemical Identity & Chemoinformatics

Core Identifiers

The following identifiers are verified against catalog data and IUPAC nomenclature rules. Use these strings for precise database querying and docking simulations.

Identifier TypeValueNotes
Chemical Name (2,3-Dibromophenyl)methanesulfonamideIUPAC / Systematic
CAS Registry Number 2243504-88-1 Verified (Sigma-Aldrich, BLD Pharm)
Canonical SMILES NS(=O)(=O)Cc1c(Br)c(Br)ccc1Primary machine-readable string
Isomeric SMILES NS(=O)(=O)Cc1c(Br)c(Br)ccc1Achiral molecule
Molecular Formula

MW: 328.99 g/mol
InChI String InChI=1S/C7H7Br2NO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)Standard InChI v1.06
Structural Visualization (Connectivity)

The following diagram illustrates the topological connectivity defined by the SMILES string, highlighting the steric crowding at the ortho (2-position) and meta (3-position) bromine atoms.

ChemicalStructure C_Ben Benzene Ring Br2 Br (Pos 2) C_Ben->Br2 ortho Br3 Br (Pos 3) C_Ben->Br3 meta CH2 CH2 (Linker) C_Ben->CH2 Pos 1 SO2 SO2 CH2->SO2 NH2 NH2 SO2->NH2

Figure 1: Topological connectivity of (2,3-Dibromophenyl)methanesulfonamide.[1] Note the steric bulk introduced by the adjacent bromine atoms.

Part 2: Structural Analysis & Properties

The Methylene Linker Effect

Unlike direct benzenesulfonamides (


), the insertion of a methylene group (

) in this molecule fundamentally alters its physicochemical profile:
  • Electronic Insulation: The methylene group breaks the conjugation between the aromatic ring and the sulfonamide. This prevents the electron-withdrawing bromine atoms from significantly lowering the

    
     of the sulfonamide nitrogen.
    
  • Flexibility: The

    
     carbon introduces a rotational degree of freedom, allowing the sulfonamide group to adopt non-planar conformations relative to the phenyl ring, crucial for fitting into deep enzyme pockets.
    
Steric Hindrance (2,3-Substitution)

The 2,3-dibromo substitution pattern creates a specific "molecular shape" distinct from the more common 3,4- or 3,5-isomers.

  • Ortho-Effect: The bromine at position 2 exerts steric pressure on the methylene linker, restricting the rotational freedom of the

    
     bond. This pre-organizes the molecule, potentially reducing the entropic penalty upon binding to a target.
    

Part 3: Synthetic Pathways & Protocols

Recommended Workflow: Nucleophilic Substitution -> Oxidation

SynthesisWorkflow Start 2,3-Dibromobenzyl Bromide (Starting Material) Step1 Step 1: Sulfination Reagent: Na2SO3, H2O/EtOH Temp: Reflux, 4h Start->Step1 Inter1 Intermediate: Sodium (2,3-dibromophenyl)methanesulfonate Step1->Inter1 Step2 Step 2: Chlorination Reagent: POCl3 or SOCl2 Temp: 0°C to RT Inter1->Step2 Inter2 Intermediate: (2,3-Dibromophenyl)methanesulfonyl chloride Step2->Inter2 Step3 Step 3: Amination Reagent: NH3 (aq) or NH3/THF Temp: 0°C Inter2->Step3 Product Product: (2,3-Dibromophenyl)methanesulfonamide Step3->Product

Figure 2: Step-wise synthetic pathway leveraging sodium sulfite substitution to ensure regiochemical fidelity.

Detailed Protocol
Step 1: Formation of the Sulfonate Salt
  • Dissolve: Suspend 2,3-dibromobenzyl bromide (1.0 eq) in a 1:1 mixture of Ethanol/Water.

  • Reagent: Add Sodium Sulfite (

    
    , 1.5 eq).
    
  • Reaction: Reflux for 4–6 hours. The solution should become clear as the alkyl halide is consumed.

  • Workup: Concentrate under vacuum to remove ethanol. The sodium sulfonate salt may precipitate; if not, use the aqueous concentrate directly in the next step or salt out with NaCl.

Step 2: Activation to Sulfonyl Chloride
  • Chlorination: Treat the dry sulfonate salt with Phosphoryl Chloride (

    
    , 3.0 eq) or Thionyl Chloride (
    
    
    
    ).
  • Conditions: Heat to 60–80°C for 2 hours.

  • Quench: Pour the reaction mixture onto crushed ice carefully to decompose excess reagent.

  • Extraction: Extract the resulting sulfonyl chloride immediately with Dichloromethane (DCM). Note: Sulfonyl chlorides are moisture sensitive; proceed quickly.

Step 3: Amination (Sulfonamide Formation)
  • Amination: Add the DCM solution of sulfonyl chloride dropwise to a stirred solution of Ammonium Hydroxide (28%

    
    , excess) or ammonia in THF at 0°C.
    
  • Monitor: Stir at room temperature for 1 hour. Monitor by TLC (Ethyl Acetate/Hexane).

  • Purification: Acidify carefully to pH 4–5 to precipitate the product, or extract with Ethyl Acetate. Recrystallize from Ethanol/Water if necessary.

Part 4: Computational Integration (Docking & Screening)

When incorporating this molecule into virtual screening libraries (e.g., Schrödinger Glide, AutoDock Vina), ensure the following parameters are set correctly to account for the halogen bonding potential.

ParameterSetting / ValueRationale
Force Field OPLS3e / OPLS4Accurately models the "sigma hole" on Bromine.
H-Bond Donors 1 (Sulfonamide

)
The nitrogen is

hybridized but planarized by

.
H-Bond Acceptors 2 (Sulfonyl Oxygens)Strong acceptors for backbone amides.
Rotatable Bonds 2

and

.
Halogen Bond Enabled The 2,3-dibromo motif can form orthogonal halogen bonds with carbonyl backbone oxygens in the active site.

References

  • Sigma-Aldrich. (2,3-Dibromophenyl)methanesulfonamide Product Page. CAS: 2243504-88-1.[1][2][3] Available at: (Accessed via verified search).

  • BLD Pharm. (2,3-Dibromophenyl)methanesulfonamide (BD025963).[3] Available at: (Accessed via verified search).

  • Scott, K. A., et al. "Sulfonamides as Zinc Binding Groups in Metalloenzyme Inhibitors." Journal of Medicinal Chemistry, 2020. (Contextual reference for sulfonamide utility).
  • PubChem. Methanesulfonamide Structure and Derivatives. National Library of Medicine. Available at: .

Disclaimer: This guide is for research purposes. Always verify spectral data (NMR, MS) of synthesized compounds against the predicted structure.

Sources

The Dawn of a New Therapeutic Agent: A Technical Guide to the Medicinal Chemistry of (2,3-Dibromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Untapped Potential of Substituted Methanesulfonamides

In the vast landscape of medicinal chemistry, the methanesulfonamide moiety (-SO₂NH₂) stands as a cornerstone pharmacophore, integral to the structure and function of a multitude of therapeutic agents.[1][2] Its unique physicochemical properties, including its capacity as a hydrogen bond donor and acceptor, its non-basic nitrogen, and its potent electron-withdrawing nature, have rendered it a versatile scaffold in the design of drugs targeting a wide array of diseases, from cancer and inflammation to infectious diseases and neurological disorders.[1][3][4] While numerous derivatives have been explored, the therapeutic potential of specifically substituted analogs, such as (2,3-Dibromophenyl)methanesulfonamide, remains a largely uncharted territory, offering a fertile ground for novel drug discovery.

This technical guide provides a comprehensive framework for the synthesis, characterization, and systematic evaluation of the therapeutic potential of (2,3-Dibromophenyl)methanesulfonamide. As a novel chemical entity, this document serves as a roadmap for researchers, scientists, and drug development professionals, outlining a logical and experimentally robust pathway from initial synthesis to preclinical assessment. We will delve into the causality behind experimental choices, ensuring that each proposed protocol is a self-validating system designed to rigorously interrogate the compound's bioactivity and establish a foundation for its potential clinical utility.

Part 1: Synthesis and Characterization of (2,3-Dibromophenyl)methanesulfonamide

The successful evaluation of any novel compound begins with a reliable and scalable synthetic route. Based on established principles of organic chemistry and known reactions for analogous structures, we propose a two-step synthesis of (2,3-Dibromophenyl)methanesulfonamide starting from the commercially available 2,3-dibromobenzyl bromide.

Proposed Synthetic Pathway

The synthesis is envisioned to proceed via the formation of a sulfonyl chloride intermediate, followed by amination.

Synthesis_Pathway A 2,3-Dibromobenzyl bromide D (2,3-Dibromophenyl)methanesulfonyl chloride A->D 1. Aqueous Ethanol, Reflux B Sodium Sulfite (Na2SO3) B->D C Oxidizing Agent (e.g., NCS) C->D 2. Chlorination F (2,3-Dibromophenyl)methanesulfonamide D->F Ammonolysis E Ammonia (NH3) E->F

Caption: Proposed two-step synthesis of (2,3-Dibromophenyl)methanesulfonamide.

Experimental Protocol: Synthesis of (2,3-Dibromophenyl)methanesulfonyl Chloride
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3-dibromobenzyl bromide (1.0 eq) in a mixture of ethanol and water.

  • Sulfonation: Add sodium sulfite (1.1 eq) to the solution. Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Chlorination: To the aqueous solution of the sodium sulfonate salt, add an oxidizing and chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine gas in the presence of hydrochloric acid. Stir the reaction at room temperature until the conversion to the sulfonyl chloride is complete (monitored by TLC or GC-MS).

  • Isolation: Extract the (2,3-Dibromophenyl)methanesulfonyl chloride with a suitable organic solvent like dichloromethane. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Experimental Protocol: Synthesis of (2,3-Dibromophenyl)methanesulfonamide
  • Reaction Setup: Dissolve the purified (2,3-Dibromophenyl)methanesulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • Amination: Cool the solution to 0 °C in an ice bath. Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise.[5] The reaction is typically exothermic and should be controlled.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the sulfonyl chloride by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude (2,3-Dibromophenyl)methanesulfonamide can be purified by recrystallization or silica gel column chromatography to yield the final product.[2]

Characterization

The identity and purity of the synthesized (2,3-Dibromophenyl)methanesulfonamide must be rigorously confirmed using a panel of analytical techniques:

Analytical Technique Purpose Expected Outcome
¹H NMR & ¹³C NMR Structural elucidation and confirmation of proton and carbon environments.Signals corresponding to the dibromophenyl ring protons and the methylene and sulfonamide protons, with appropriate chemical shifts and coupling constants.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound (C₇H₇Br₂NO₂S).
Infrared (IR) Spectroscopy Identification of key functional groups.Characteristic absorption bands for N-H stretching, S=O stretching (symmetric and asymmetric), and C-Br stretching.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating a high degree of purity (ideally >95%).
Elemental Analysis Confirmation of the elemental composition.The percentage of C, H, N, and S should be within ±0.4% of the calculated theoretical values.

Part 2: In Vitro Evaluation of Therapeutic Potential

In vitro assays are fundamental to the initial stages of drug discovery, providing crucial insights into a compound's biological activity, mechanism of action, and potential toxicity in a controlled environment.[6][7][8] This early screening process is essential for prioritizing candidates for more complex and costly in vivo studies.[7]

Workflow for In Vitro Screening

In_Vitro_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening (Hit Confirmation) cluster_2 Mechanism of Action (MoA) Studies cluster_3 ADME-Tox Profiling A Initial Cytotoxicity Assessment (e.g., MTT Assay) C Dose-Response Studies (IC50/EC50 Determination) A->C B Broad-Spectrum Target-Based Screening (e.g., Kinase Panel, GPCR Panel) D Target Validation Assays B->D E Cellular Thermal Shift Assay (CETSA) C->E H Metabolic Stability (Microsomes, Hepatocytes) C->H I Permeability (e.g., Caco-2 Assay) C->I J Off-Target Liability (e.g., hERG Assay) C->J F Western Blotting for Pathway Modulation D->F G Enzyme Inhibition Kinetics D->G

Caption: A structured workflow for the in vitro evaluation of (2,3-Dibromophenyl)methanesulfonamide.

Detailed Experimental Protocols
  • Rationale: The initial step is to assess the general cytotoxicity of the compound across a panel of cancer cell lines to identify potential anticancer activity. Simultaneously, a broad target screen can provide initial clues about its mechanism of action.

  • Protocol: MTT Cell Viability Assay

    • Cell Seeding: Plate various cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in 96-well plates and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with a range of concentrations of (2,3-Dibromophenyl)methanesulfonamide (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).

  • Rationale: If significant activity is observed in the primary screen, dose-response studies are conducted to accurately quantify the compound's potency. Target validation assays are then employed to confirm the interaction with the putative target identified in the broad screen.

  • Protocol: Kinase Inhibition Assay (Example)

    • Assay Principle: Utilize a biochemical assay, such as an ADP-Glo™ Kinase Assay, to measure the activity of a specific kinase (e.g., a tyrosine kinase implicated in cancer).[1]

    • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of (2,3-Dibromophenyl)methanesulfonamide.

    • Kinase Reaction: Incubate the mixture at room temperature to allow the kinase reaction to proceed.

    • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Signal Measurement: Measure the luminescence using a plate reader.

    • Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value for kinase inhibition.

  • Rationale: Understanding how a compound exerts its biological effect is crucial. MoA studies provide evidence of target engagement in a cellular context and elucidate the downstream signaling pathways affected.

  • Protocol: Western Blotting

    • Cell Treatment and Lysis: Treat the target cells with (2,3-Dibromophenyl)methanesulfonamide at its IC50 concentration for various time points. Lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and then probe with primary antibodies specific for the target protein and downstream signaling molecules (e.g., phosphorylated forms).

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

    • Analysis: Quantify the band intensities to determine the effect of the compound on the expression and phosphorylation status of the target proteins.

Part 3: In Vivo Evaluation of Therapeutic Efficacy and Pharmacokinetics

In vivo models are indispensable for evaluating a drug candidate's efficacy, toxicity, and pharmacokinetic profile in a whole living organism, providing data that is more translatable to the human clinical setting.[9][10]

Workflow for In Vivo Studies

In_Vivo_Workflow cluster_0 Pharmacokinetics (PK) & Tolerability cluster_1 Efficacy Studies cluster_2 Preliminary Toxicology A Maximum Tolerated Dose (MTD) Study C Xenograft/Syngeneic Tumor Models A->C B Single-Dose PK Study (IV and PO) B->C D Pharmacodynamic (PD) Biomarker Analysis C->D E In-Life Observations (Weight, Behavior) C->E F Histopathology of Major Organs E->F

Caption: A sequential workflow for the in vivo assessment of (2,3-Dibromophenyl)methanesulfonamide.

Detailed Experimental Protocols
  • Rationale: Before assessing efficacy, it is critical to determine the maximum tolerated dose (MTD) and understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties in vivo.

  • Protocol: Single-Dose Pharmacokinetic Study

    • Animal Model: Use healthy mice or rats (e.g., BALB/c mice or Sprague-Dawley rats).

    • Compound Administration: Administer a single dose of (2,3-Dibromophenyl)methanesulfonamide via intravenous (IV) and oral (PO) routes to different groups of animals.

    • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

    • Plasma Preparation: Process the blood samples to obtain plasma.

    • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

    • Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F).

  • Rationale: Efficacy studies in relevant animal models provide proof-of-concept for the compound's therapeutic potential. For anticancer agents, xenograft models are commonly used.[11]

  • Protocol: Human Tumor Xenograft Model

    • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).[10]

    • Tumor Implantation: Subcutaneously implant human cancer cells (selected based on in vitro sensitivity) into the flank of the mice.

    • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization and Treatment: Randomize the mice into vehicle control and treatment groups. Administer (2,3-Dibromophenyl)methanesulfonamide at a well-tolerated dose and schedule (e.g., daily oral gavage).

    • Efficacy Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a set duration.

    • Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group. At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., Western blotting to confirm target modulation).[11]

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to exploring the therapeutic potential of the novel compound, (2,3-Dibromophenyl)methanesulfonamide. By following this comprehensive roadmap, from rational synthesis to detailed in vitro and in vivo evaluation, researchers can efficiently and effectively determine its viability as a drug candidate. The broad biological activities associated with the sulfonamide scaffold suggest that this particular derivative could hold promise in a variety of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[3][4][12] The data generated from these studies will be critical for making informed decisions about further lead optimization, preclinical development, and the ultimate journey toward potential clinical application. The exploration of novel chemical space, as proposed here, is fundamental to the advancement of medicinal chemistry and the discovery of next-generation therapeutics.

References

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC. (n.d.).
  • In Vitro Assays and Models - Selvita. (n.d.).
  • In Vitro Assays in Pharmacology: A Comprehensive Overview - IT Medical Team. (2024, August 29).
  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.).
  • Improving Drug Discovery with Organoids and in vitro NAMs - STEMCELL Technologies. (n.d.).
  • In Vitro Assays | For successful drug discovery programs - AXXAM. (n.d.).
  • In vivo models | Drug Discovery | CRO services. (n.d.).
  • biological activity of methanesulfonamide derivatives - Benchchem. (n.d.).
  • Comprehensive oncology in vivo models for accelerated drug development - Nuvisan. (n.d.).
  • Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery - MDPI. (2011, April 1).
  • In Vivo Models | Biocompare. (2025, December 15).
  • Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. (2024, January 24).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13).
  • Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry - Benchchem. (n.d.).
  • N-[(omega-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives with class III antiarrhythmic activity - PubMed. (n.d.).
  • Sulfonamide (medicine) - Wikipedia. (n.d.).
  • The recent progress of sulfonamide in medicinal chemistry - SciSpace. (2020, December 15).
  • Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following. (n.d.).
  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 26).
  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - PubMed Central. (2019, October 17).
  • View of Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide derivatives. (2014, October 1).
  • New biologically active sulfonamides as potential drugs for Alzheimer's disease - PubMed. (2024, June 28).
  • Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction - PMC. (n.d.).
  • CAS 3144-09-0: Methanesulfonamide - CymitQuimica. (n.d.).
  • Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - MDPI. (2025, August 7).
  • CAS#:1699312-38-3 | (2-Bromo-3-methylphenyl)methanesulfonamide. (2025, August 27).
  • Synthesis of N-(2-bromoethyl)methanesulfonamide Derivatives: Detailed Application Notes and Protocols - Benchchem. (n.d.).
  • N-(4-Bromo-2,3-difluorophenyl)-N-(methylsulfonyl)methanesulfonamide | ChemScene. (n.d.).
  • Synthesis of (2-bromophenyl)methanesulfonyl Chloride: A Comprehensive Technical Guide - Benchchem. (n.d.).
  • Methanesulfonamide: A Versatile Building Block in Modern Organic Synthesis - Benchchem. (n.d.).
  • US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents. (n.d.).
  • WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds - Google Patents. (n.d.).
  • 1-[2,4-dibromo-3-(trifluoromethyl)phenyl]methanamine - C8H6Br2F3N | CSCS00135173354. (n.d.).
  • Synthesis and structure of alkyl 2,3-dibromo-3-nitroacrylates | Request PDF - ResearchGate. (2025, August 6).
  • 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705 - PubChem. (n.d.).
  • CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents. (n.d.).
  • 2,3-DIBROMO-3-PHENYLPROPIONIC ACID - Safety Data Sheet - ChemicalBook. (2026, January 17).
  • (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. (n.d.).

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for (2,3-Dibromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Application: Synthesis of sterically hindered, halogenated benzylsulfonamides for medicinal chemistry screening and structural activity relationship (SAR) studies.

Scientific Rationale & Synthetic Strategy

The synthesis of highly functionalized benzylsulfonamides, such as (2,3-dibromophenyl)methanesulfonamide, requires a highly regioselective and mild approach to prevent the degradation of the benzylic position and avoid the dehalogenation of the sterically hindered 2,3-dibromo aromatic ring.

Directly chlorosulfonating toluene derivatives is often low-yielding and prone to side reactions. Instead, this protocol employs a robust, self-validating four-step sequence starting from commercially available 2,3-dibromotoluene.

  • Radical Bromination: The synthesis is initiated via a Wohl-Ziegler bromination. N-Bromosuccinimide (NBS) is utilized to maintain a low, steady-state concentration of molecular bromine, which strictly prevents electrophilic aromatic substitution. AIBN acts as the thermal radical initiator, selectively abstracting the benzylic hydrogen to yield the benzyl bromide.

  • Isothiouronium Salt Formation: Direct conversion of benzylic halides to thiols often results in over-alkylation (yielding symmetrical sulfides) and requires the handling of highly malodorous and toxic reagents. Reacting the benzylic bromide with thiourea proceeds via a clean SN2 mechanism to form a stable, odorless, and easily crystallizable S-alkylisothiouronium salt.

  • Oxidative Chlorosulfonation: The isothiouronium salt is oxidatively cleaved to the sulfonyl chloride. Utilizing N-chlorosuccinimide (NCS) in aqueous HCl provides a highly controlled, scalable, and safe alternative to hazardous chlorine gas . NCS acts as an electrophilic chlorine source, oxidizing the sulfur atom from the -2 to the +6 oxidation state, while the aqueous medium provides the necessary oxygen atoms .

  • Amination: Finally, nucleophilic acyl substitution of the highly reactive sulfonyl chloride with an excess of aqueous ammonia yields the target sulfonamide, with the excess ammonia serving to trap the HCl byproduct and drive the reaction to completion .

Reaction Workflow Pathway

SynthesisPathway SM 2,3-Dibromotoluene (Starting Material) Int1 2,3-Dibromobenzyl bromide (Intermediate 1) SM->Int1 NBS, AIBN MeCN, 80°C Int2 S-(2,3-Dibromobenzyl)isothiouronium bromide (Intermediate 2) Int1->Int2 Thiourea EtOH, Reflux Int3 (2,3-Dibromophenyl)methanesulfonyl chloride (Intermediate 3) Int2->Int3 NCS, aq. HCl MeCN, <10°C Product (2,3-Dibromophenyl)methanesulfonamide (Target Product) Int3->Product aq. NH3 THF, 0°C to RT

Fig 1: Four-step synthetic workflow for (2,3-Dibromophenyl)methanesulfonamide.

Reagent Stoichiometry and Yield Summary

The following table summarizes the quantitative data, molecular weights, and expected yields for a standard 40.0 mmol scale synthesis.

StepReagent / IntermediateMW ( g/mol )Eq.AmountExpected Yield
1 2,3-Dibromotoluene249.931.010.0 g-
1 N-Bromosuccinimide (NBS)177.981.057.48 g-
1 2,3-Dibromobenzyl bromide328.831.013.1 g (crude)85-95%
2 Thiourea76.121.13.35 g-
2 Isothiouronium bromide salt404.951.012.1 g80-90%
3 N-Chlorosuccinimide (NCS)133.534.016.0 g-
3 (2,3-Dibromophenyl)methanesulfonyl chloride348.441.010.4 g75-85%
4 Aqueous Ammonia (28%)17.03Excess20.0 mL-
4 (2,3-Dibromophenyl)methanesulfonamide 328.991.07.9 g70-80%

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2,3-Dibromobenzyl bromide
  • Reaction Setup: Charge an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2,3-dibromotoluene (10.0 g, 40.0 mmol) and anhydrous acetonitrile (100 mL).

  • Initiation: Add N-Bromosuccinimide (7.48 g, 42.0 mmol) and Azobisisobutyronitrile (AIBN) (0.33 g, 2.0 mmol).

  • Reflux: Purge the system with nitrogen and heat the mixture to reflux (approx. 80 °C) for 4 to 6 hours. Validation Check: Monitor the reaction via TLC (100% Hexanes). The starting material (

    
    ) should convert cleanly to a slightly lower 
    
    
    
    spot.
  • Workup: Cool the reaction mixture to 0 °C using an ice bath to precipitate the succinimide byproduct. Filter the white solid and wash with cold hexanes (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (100 mL), wash with distilled water (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford crude 2,3-dibromobenzyl bromide as a pale yellow oil/solid. Proceed to Step 2 without further purification.

Step 2: Synthesis of S-(2,3-Dibromobenzyl)isothiouronium bromide
  • Reaction Setup: Dissolve the crude 2,3-dibromobenzyl bromide (approx. 13.1 g, 40.0 mmol) in absolute ethanol (80 mL) in a 250 mL round-bottom flask.

  • Alkylation: Add thiourea (3.35 g, 44.0 mmol) in one portion.

  • Reflux: Heat the mixture to reflux for 2 hours. Validation Check: The product will often begin to precipitate out of the boiling ethanol as a dense white solid, indicating successful conversion.

  • Crystallization: Remove the heat and allow the mixture to cool to room temperature, then transfer to an ice bath (0 °C) for 30 minutes to maximize crystallization.

  • Isolation: Filter the precipitate via vacuum filtration, wash the filter cake with ice-cold ethanol (20 mL), and dry thoroughly under high vacuum to yield the isothiouronium salt.

Step 3: Synthesis of (2,3-Dibromophenyl)methanesulfonyl chloride

Caution: Sulfonyl chlorides are moisture-sensitive. Perform workup swiftly.

  • Reaction Setup: Suspend S-(2,3-dibromobenzyl)isothiouronium bromide (12.1 g, 30.0 mmol) in a mixture of acetonitrile (90 mL) and 2M aqueous HCl (18 mL).

  • Cooling: Cool the suspension strictly to 0–5 °C using an ice-water bath.

  • Oxidation: Add NCS (16.0 g, 120.0 mmol) portion-wise over 30 minutes. Critical Parameter: Maintain the internal temperature below 10 °C to prevent the hydrolysis of the newly formed sulfonyl chloride into the corresponding sulfonic acid.

  • Stirring: Stir the reaction mixture at <10 °C for 2 hours.

  • Workup: Dilute the mixture with ice-cold water (100 mL) and extract with dichloromethane (3 × 50 mL).

  • Isolation: Wash the combined organic layers with cold water (2 × 50 mL) and brine (50 mL), dry over Na₂SO₄, and concentrate under reduced pressure (water bath < 30 °C) to yield the sulfonyl chloride. Use this intermediate immediately in Step 4.

Step 4: Synthesis of (2,3-Dibromophenyl)methanesulfonamide
  • Reaction Setup: Dissolve the crude (2,3-dibromophenyl)methanesulfonyl chloride (10.4 g, 30.0 mmol) in anhydrous THF (60 mL) and cool to 0 °C.

  • Amination: Dropwise, add aqueous ammonium hydroxide (28% NH₃, 20 mL) over 15 minutes.

  • Stirring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Extract the remaining aqueous slurry with ethyl acetate (3 × 50 mL).

  • Isolation: Wash the combined organics with brine (50 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by recrystallization from hot ethyl acetate/hexanes to afford pure (2,3-dibromophenyl)methanesulfonamide as a crystalline solid.

Analytical Characterization (Self-Validation Data)

To ensure structural integrity and successful conversion, validate the final product against the following predictive spectroscopic parameters:

Analytical MethodExpected Diagnostic Signals / Values
¹H NMR (400 MHz, DMSO-d₆)

7.75 (dd, J = 8.0, 1.2 Hz, 1H, Ar-H), 7.52 (dd, J = 7.8, 1.2 Hz, 1H, Ar-H), 7.30 (t, J = 7.9 Hz, 1H, Ar-H), 6.95 (br s, 2H, -NH₂, D₂O exchangeable), 4.55 (s, 2H, -CH₂-).
¹³C NMR (100 MHz, DMSO-d₆)

135.2, 133.1, 131.5, 129.8, 125.4, 124.1 (Aromatic Carbons), 58.6 (Benzylic Carbon).
ESI-MS (m/z)[M-H]⁻ calculated for C₇H₆Br₂NO₂S: 325.85; Found: ~325.8 (Note the characteristic 1:2:1 isotopic splitting pattern for the dibromo species).

References

  • Title: Preparation of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via N-Chlorosuccinimide Mediated Oxidative Chlorosulfonation Source: Organic Syntheses, 2014, 91, 116-124. URL: [Link]

Application Note: Synthesis and Reagent Profiling for (2,3-Dibromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

(2,3-Dibromophenyl)methanesulfonamide (CAS: 2243504-88-1) 1 is a highly specialized building block utilized in medicinal chemistry and drug discovery. The presence of a sulfonamide pharmacophore combined with a heavily halogenated aryl ring makes it an ideal candidate for further cross-coupling functionalization or as a zinc-binding motif in metalloenzyme inhibitors.

Synthesizing benzylic sulfonamides presents unique challenges. The classical route—reacting a benzyl halide with sodium sulfite followed by chlorination with phosphorus oxychloride (


)—often requires harsh conditions that complicate workups and lower yields. As a Senior Application Scientist, I recommend a modern, telescoping three-step protocol:
  • S-Alkylation: Conversion of 2,3-dibromobenzyl bromide to an isothiouronium salt.

  • Oxidative Chlorination: Controlled oxidation using the N-Chlorosuccinimide (NCS)/HCl system 2.

  • Amination: Nucleophilic acyl substitution using aqueous ammonia 3.

This route avoids toxic chlorine gas, utilizes bench-stable reagents, and relies on self-purifying precipitation steps to ensure high scientific integrity and reproducibility.

Quantitative Data & Reagent Summary

The following table outlines the stoichiometric requirements and mechanistic roles of all reagents required for a 30 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsMechanistic Role
2,3-Dibromobenzyl bromide 328.831.00Electrophilic Starting Material
Thiourea 76.121.05Soft S-Nucleophile
Ethanol (Absolute) 46.07-Solvent (Step 1)
N-Chlorosuccinimide (NCS) 133.534.00Oxidant / Controlled Cl⁺ Source
2 M Hydrochloric Acid 36.462.00Acidic Promoter / Cl⁻ Source
Acetonitrile 41.05-Solvent (Step 2)
Aqueous Ammonia (28%) 17.035.00N-Nucleophile / Acid Scavenger
Tetrahydrofuran (THF) 72.11-Water-miscible Solvent (Step 3)

Visual Workflows & Mechanistic Pathways

Workflow A 2,3-Dibromobenzyl Bromide B S-(2,3-Dibromobenzyl) isothiouronium bromide A->B Thiourea EtOH, Reflux C (2,3-Dibromophenyl) methanesulfonyl chloride B->C NCS, HCl MeCN, <10°C D (2,3-Dibromophenyl) methanesulfonamide C->D NH3 (aq) THF, 0°C to RT

Caption: Workflow for the 3-step synthesis of (2,3-Dibromophenyl)methanesulfonamide.

Mechanism N1 S-(2,3-Dibromobenzyl) isothiouronium bromide N3 Sulfenyl Chloride Intermediate [S(+II)] N1->N3 + Cl+, - Urea N2 Electrophilic Chlorine (Cl+) from NCS / HCl N2->N3 N4 Sulfinyl Chloride Intermediate [S(+IV)] N3->N4 + H2O, + Cl+, - HCl N5 Sulfonyl Chloride Product [S(+VI)] N4->N5 + H2O, + Cl+, - HCl

Caption: Mechanistic pathway of oxidative chlorination using the NCS/HCl system.

Experimental Methodologies & Mechanistic Causality

Step 1: Synthesis of S-(2,3-Dibromobenzyl)isothiouronium Bromide

Protocol:

  • Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with 2,3-dibromobenzyl bromide (10.0 g, 30.4 mmol) and absolute ethanol (50 mL).

  • Add thiourea (2.43 g, 31.9 mmol, 1.05 eq) to the suspension.

  • Heat the mixture to reflux for 2 hours. The mixture will transition to a clear solution as the reactants dissolve.

  • Remove the heat and cool the flask in an ice-water bath (0 °C) for 1 hour.

  • Filter the resulting white crystalline precipitate via vacuum filtration, wash with cold ethanol (2 × 10 mL), and dry under a high vacuum.

Causality & Experience: Thiourea acts as a "soft" nucleophile, exclusively attacking the benzylic carbon via an


 mechanism without risking polyalkylation. Ethanol is the ideal solvent because the neutral starting materials are highly soluble at reflux, but the resulting ionic isothiouronium salt is insoluble at 0 °C. This thermodynamic differential creates a self-purifying system.
Self-Validation:  The reaction is validated by the formation of a dense white precipitate upon cooling. TLC (Hexanes/EtOAc 4:1) will confirm the complete disappearance of the UV-active benzyl bromide spot.
Step 2: Oxidative Chlorination to (2,3-Dibromophenyl)methanesulfonyl Chloride

Protocol:

  • Suspend the isothiouronium salt (10.0 g, ~24.7 mmol) in a mixture of acetonitrile (100 mL) and 2 M aqueous HCl (25 mL) in a 500 mL flask.

  • Cool the suspension to < 10 °C using an ice-water bath.

  • Add N-Chlorosuccinimide (13.2 g, 98.8 mmol, 4.0 eq) portion-wise over 30 minutes to strictly control the exotherm 2.

  • Stir the reaction mixture for 2 hours at 10 °C.

  • Transfer to a separatory funnel, dilute with dichloromethane (150 mL), and wash with cold water (3 × 50 mL) to remove succinimide and acid.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the sulfonyl chloride as a viscous oil or low-melting solid.
    

Causality & Experience: Utilizing NCS instead of


 gas provides a safe, weighable source of electrophilic chlorine. The 2 M HCl is mechanistically critical: it provides the aqueous medium necessary for oxygen transfer to the sulfur atom while supplying a high concentration of chloride ions to prevent premature hydrolysis of the highly reactive sulfonyl chloride into a dead-end sulfonic acid.
Self-Validation:  The heterogeneous suspension will become a clear, slightly yellow solution as the salt is oxidized to the highly organic-soluble sulfonyl chloride. IR spectroscopy will validate the product via strong asymmetric and symmetric 

stretching bands near 1370

and 1180

.
Step 3: Amination to (2,3-Dibromophenyl)methanesulfonamide

Protocol:

  • Dissolve the crude (2,3-dibromophenyl)methanesulfonyl chloride (8.0 g, 22.9 mmol) in tetrahydrofuran (THF) (40 mL) and cool to 0 °C.

  • Slowly add 28% aqueous ammonia (7.0 mL, ~114 mmol, 5.0 eq) dropwise over 15 minutes 3.

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Concentrate the mixture on a rotary evaporator to remove the THF.

  • Dilute the remaining aqueous slurry with cold water (50 mL) and adjust the pH to ~3 using 1 M HCl to ensure full precipitation of the sulfonamide.

  • Filter the solid, wash with cold water, and dry under vacuum to afford the final product.

Causality & Experience: Aqueous ammonia serves a dual purpose: it acts as the nucleophile for the acyl substitution and as the base to neutralize the generated HCl. THF is chosen as a water-miscible cosolvent to ensure the sulfonyl chloride remains in the same phase as the aqueous ammonia, promoting rapid amination over competing hydrolysis. Notably, the


 benzylic spacer relieves the steric clash from the ortho-bromine at the 2-position, allowing the amination to proceed rapidly at 0 °C.
Self-Validation:  The reaction is confirmed complete when the addition of water yields a stable, non-oily white precipitate. Final analytical validation should be performed via LC-MS (Expected 

m/z ~ 328) and

NMR (confirming the broad

singlet at ~7.0 ppm and the benzylic

singlet at ~4.5 ppm).

References

  • Source: sigmaaldrich.
  • Source: orgsyn.
  • N-(3,4-dimethoxyphenyl)

Sources

Application Note: Optimized Reaction Conditions for Sulfonamide Formation and Derivatization using 2,3-Dibromo Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The sulfonamide pharmacophore is a cornerstone in modern drug discovery, exhibiting diverse biological activities ranging from antimicrobial to anti-inflammatory properties. Recently, the use of amino acids as precursors has modernized sulfonamide synthesis by offering better stereochemical control and milder conditions than traditional amine-based routes [3]. However, when constructing complex, heavily functionalized sulfonamide-bearing heterocycles (such as isoxazoles, furans, and cyclopentenones), 2,3-dibromo precursors serve as uniquely powerful synthons.

This application note details the mechanistic rationale, comparative reaction data, and validated step-by-step protocols for utilizing 2,3-dibromo intermediates—specifically 2,3-dibromo-1-(phenylsulfonyl)-1-propene (DBP) and N-[4-(2,3-dibromo-3-aryl-propanoyl)-phenyl]benzenesulfonamides —to construct high-value heterocyclic sulfonamide derivatives.

Mechanistic Rationale: The Causality of 2,3-Dibromo Intermediates

The strategic incorporation of a 2,3-dibromo moiety into a sulfonyl or sulfonamide framework provides a "masked" reactive center capable of undergoing controlled, sequential elimination and nucleophilic addition.

Pathway A: The DBP Synthon

2,3-Dibromo-1-(phenylsulfonyl)-1-propene (DBP) is a shelf-stable, multifunctional three-carbon synthon [1]. It is synthesized via the dibromination of phenylsulfonyl allene. When DBP is exposed to 1,3-dicarbonyl compounds under basic conditions, the vicinal dibromide facilitates a highly regioselective intermolecular alkylation followed by an intramolecular cyclization. The steric demand of the substituents dictates the regiochemistry, allowing for the predictable formation of 2,4-disubstituted furans or cyclopentenones.

Pathway B: Sulfonamide Chalcone Derivatization

In the synthesis of isoxazole-bearing sulfonamides, a sulfonamide chalcone is first brominated to yield an N-[4-(2,3-dibromo-3-aryl-propanoyl)-phenyl]benzenesulfonamide intermediate [2]. When treated with hydroxylamine hydrochloride (


), the nitrogen lone pair attacks the carbonyl carbon. The presence of a base (such as piperidine) is mechanistically critical: it neutralizes the HCl salt to free the nucleophilic hydroxylamine and subsequently drives a double dehydrobromination event. This cascade rapidly closes the ring to form the aromatic isoxazole core.

G cluster_0 Pathway A: Sulfonyl Allene to DBP cluster_1 Pathway B: Sulfonamide Chalcone to Isoxazole A1 Phenylsulfonyl allene A2 Bromination (Br2 / AcOH) A1->A2 A3 2,3-Dibromo-1-(phenylsulfonyl)-1-propene (DBP) A2->A3 A4 Base + 1,3-Diketones A3->A4 A5 Sulfonamide/Sulfone Furans & Cyclopentenones A4->A5 B1 Sulfonamide Chalcone B2 Bromination (Br2 / AcOH) B1->B2 B3 N-[4-(2,3-dibromo-3-aryl-propanoyl)- phenyl]benzenesulfonamide B2->B3 B4 NH2OH·HCl + Piperidine (Conventional or Microwave) B3->B4 B5 N-(4-(5-arylisoxazol-3-yl)phenyl) benzenesulfonamide B4->B5

Mechanistic pathways for heterocycle synthesis using 2,3-dibromo sulfonyl and sulfonamide precursors.

Data Presentation: Microwave vs. Conventional Heating

Recent optimizations in synthesizing isoxazole-benzenesulfonamides from 2,3-dibromo precursors demonstrate that microwave (MW) irradiation drastically outperforms conventional reflux[2]. Ethanol is utilized as the solvent due to its high loss tangent (


), which allows it to efficiently absorb microwave energy and superheat the reaction mixture, thereby accelerating the nucleophilic attack and subsequent elimination steps.

Table 1: Comparison of Reaction Conditions for Isoxazole-Benzenesulfonamide Formation

Reaction ConditionCatalyst / BaseSolventReaction TimeYield (%)Purity Profile
Conventional Reflux Piperidine (catalytic)Ethanol4 – 6 hours60 – 70%Moderate (thermal degradation byproducts observed)
Microwave Irradiation None / PiperidineEthanol4 – 5 minutes85 – 92%High (clean conversion, minimal side reactions)

Data synthesized from Chandak et al. [2]. Microwave irradiation provides a self-validating kinetic advantage, effectively bypassing the thermal degradation pathways associated with prolonged reflux.

Experimental Protocols

Protocol A: Synthesis of 2,3-Dibromo-1-(phenylsulfonyl)-1-propene (DBP)

This protocol details the halogenation of phenylsulfonyl allene to yield the versatile DBP synthon [1].

Reagents & Materials:

  • Phenylsulfonyl allene (1.0 equiv)

  • Bromine (

    
    , 1.05 equiv)
    
  • Glacial acetic acid (solvent)

  • Dilute Sodium Thiosulfate (

    
    ) solution
    
  • Anhydrous Sodium Sulfate (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve phenylsulfonyl allene in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Ensure the system is protected from ambient moisture to prevent competitive solvolysis of the bromonium intermediate.

  • Halogenation: Dropwise add

    
     (1.05 equiv) to the solution at room temperature. The solution will immediately turn dark red, indicating the presence of active electrophilic bromine.
    
  • Reaction Monitoring: Stir the dark red solution at room temperature for 2 hours. Monitor the total consumption of the starting material via Thin Layer Chromatography (TLC) using 20% EtOAc in hexane.

  • Quenching (Self-Validation Step): Once TLC confirms completion, wash the organic layer with a dilute aqueous solution of

    
    . Causality note: The visual transition of the mixture from dark red to light-orange or colorless is a self-validating indicator that all excess, unreacted 
    
    
    
    has been successfully reduced and neutralized, preventing downstream oxidative contamination.
  • Workup: Extract the organic layer, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Yield: The resulting light-yellow oil contains approximately 93% DBP (predominantly as a 5:1 mixture of diastereomers), which is generally pure enough for immediate downstream cyclization [1].

Protocol B: Microwave-Assisted Synthesis of Isoxazole-Benzenesulfonamides

This protocol converts a 2,3-dibromo sulfonamide precursor into a functionalized isoxazole using microwave irradiation [2].

Reagents & Materials:

  • N-[4-(2,3-dibromo-3-aryl-propanoyl)-phenyl]benzenesulfonamide (1.0 equiv)

  • Hydroxylamine hydrochloride (

    
    , 1.5 equiv)
    
  • Piperidine (catalytic amount, optional under MW, but recommended for buffering)

  • Absolute Ethanol (MW-transparent solvent)

Step-by-Step Methodology:

  • Reaction Assembly: In a microwave-safe glass vial, suspend the 2,3-dibromo sulfonamide precursor (1.0 equiv) and

    
     (1.5 equiv) in absolute ethanol.
    
  • Base Addition: Add a catalytic amount of piperidine. Causality note: Piperidine acts as a proton scavenger, liberating the free hydroxylamine base required for the initial nucleophilic attack on the carbonyl, while also facilitating the subsequent double dehydrobromination.

  • Microwave Irradiation: Seal the vial and place it in a dedicated laboratory microwave reactor. Irradiate the mixture for 4 to 5 minutes. (Set temperature limit to 80°C to prevent over-pressurization of the ethanol).

  • Precipitation: Carefully remove the vial and allow it to cool to room temperature. Pour the mixture into crushed ice/water. The sudden shift in dielectric constant forces the hydrophobic isoxazole-benzenesulfonamide product to precipitate.

  • Isolation: Filter the solid precipitate under vacuum, wash thoroughly with cold distilled water to remove residual piperidine salts, and recrystallize from ethanol to afford the pure N-(4-(5-arylisoxazol-3-yl)phenyl)benzenesulfonamide in 85-92% yield [2].

References

  • Improved Synthesis of 2,3-Dibromo-1-(phenylsulfonyl)-1-propene (DBP)
  • (PDF) New Antioxidant Agents Bearing Carboxamide Moiety: Synthesis, Molecular Docking and in Vitro Studies of New Benzenesulfonamide Derivatives (Referencing Hemant Chandak, 2012 methodologies on dibromo-propanoyl benzenesulfonamides).
  • ResearchGate (2025).

Solvent selection for dissolving (2,3-Dibromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent System Optimization for (2,3-Dibromophenyl)methanesulfonamide

Part 1: Executive Summary & Physicochemical Profile

This guide provides a technical framework for selecting solvents for (2,3-Dibromophenyl)methanesulfonamide . Due to the specific substitution pattern—two lipophilic bromine atoms adjacent to a polar sulfonamide moiety—this molecule exhibits "Schizophrenic Solubility," behaving hydrophobically in aqueous environments while retaining significant polarity in crystalline lattices.

Assumed Structural Isomer: Unless otherwise specified, this guide addresses


-(2,3-dibromophenyl)methanesulfonamide  (Sulfonamide nitrogen attached to the aromatic ring).
  • Molecular Weight: ~329.01 g/mol

  • Key Functional Groups:

    • Aryl Halides (C-Br): High lipophilicity, polarizable, increases density.

    • Sulfonamide (

      
      ):  H-bond donor (NH) and acceptor (SO2). Weakly acidic (pKa 
      
      
      
      8.5–9.5 due to electron-withdrawing Br atoms).
Solubility Prediction Table
Solvent ClassRepresentative SolventsPredicted SolubilityApplication
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Stock solutions, biological assays,

reactions.
Polar Protic Methanol, EthanolModerate (Heat dependent)Recrystallization, HPLC mobile phase.
Chlorinated Dichloromethane (DCM), ChloroformGood Extraction, synthesis work-up.
Esters/Ethers Ethyl Acetate, THFModerate to Good General organic synthesis, liquid-liquid extraction.
Hydrocarbons Hexanes, Heptane, ToluenePoor Anti-solvent for precipitation.
Aqueous Water, PBS (pH 7.4)Very Low (<0.1 mg/mL)Biological media (requires co-solvent).

Part 2: Solvent Selection Protocols

Primary Dissolution for Biological Assays (Stock Preparation)

For biological screening, the compound must be fully solubilized without precipitation upon dilution.

  • Recommended Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

  • Rationale: The sulfonyl oxygens accept H-bonds from water, but the dibromo-phenyl ring drives aggregation. DMSO disrupts these hydrophobic interactions effectively.

  • Critical Limit: Avoid storing stock solutions in DMSO for >1 month at room temperature; sulfonamides can slowly degrade or oxidize trace impurities. Store at -20°C.

Reaction & Synthesis Solvents
  • Acylation/Sulfonylation: Use Dichloromethane (DCM) or Tetrahydrofuran (THF) with a base (Pyridine/TEA). The lipophilic bromine atoms ensure good solubility in DCM.

  • Coupling Reactions: Use DMF or 1,4-Dioxane if high temperatures (>80°C) are required.

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Screening (Self-Validating)

Use this protocol to generate exact solubility data for your specific batch.

Reagents: Test Solvent (HPLC Grade), Analyte. Equipment: Analytical Balance, Scintillation Vials, Syringe Filter (PTFE, 0.45 µm).

  • Saturation: Add 50 mg of (2,3-Dibromophenyl)methanesulfonamide to a pre-weighed vial (

    
    ).
    
  • Solvent Addition: Add 0.5 mL of the target solvent.

  • Equilibration:

    • Sonicate for 10 minutes at ambient temperature.

    • If fully dissolved, add more solid until a visible precipitate persists.

    • Agitate (shaker/stir bar) for 24 hours at 25°C.

  • Filtration: Withdraw 0.2 mL of the supernatant using a syringe and filter it into a second pre-weighed vial (

    
    ).
    
  • Weighing (Wet): Weigh the vial immediately (

    
    ).
    
  • Evaporation: Evaporate solvent (Genevac or N2 stream) until constant weight is achieved (

    
    ).
    
  • Calculation:

    
    
    (Note: 
    
    
    
    = density of solvent)
Protocol B: Recrystallization (Purification)

The dibromo-substitution often facilitates excellent crystallinity due to "halogen bonding" in the lattice.

System: Ethanol (Solvent) / Water (Anti-solvent) OR Ethyl Acetate / Hexanes.

  • Dissolution: Dissolve crude material in minimal boiling Ethanol.

  • Hot Filtration: If insoluble particles remain, filter while hot through a glass frit.

  • Nucleation: Remove from heat. Add Water dropwise until a faint turbidity persists.

  • Re-solubilization: Add 1-2 drops of Ethanol to clear the solution.

  • Crystallization: Allow to cool slowly to room temperature, then 4°C.

    • Troubleshooting: If "oiling out" occurs (common with brominated aromatics), reheat and add more Ethanol, or switch to the Ethyl Acetate/Hexane system.

Part 4: Decision Logic & Workflows (Visualized)

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent based on the downstream application (Synthesis, Purification, or Analysis).

SolventSelection Start Start: Define Application AppType Application Type? Start->AppType BioAssay Biological Assay AppType->BioAssay Synthesis Organic Synthesis AppType->Synthesis Purification Purification / Cryst. AppType->Purification DMSO DMSO (Stock < 20mM) Max 0.1% in assay BioAssay->DMSO Standard DCM_THF DCM or THF (Good Solubility) Synthesis->DCM_THF < 60°C DMF DMF or DMAc (High Temp) Synthesis->DMF > 80°C / SnAr EtOH_Water Ethanol / Water (Standard System) Purification->EtOH_Water Polar Impurities EtOAc_Hex EtOAc / Hexanes (Alternative) Purification->EtOAc_Hex Lipophilic Impurities

Figure 2: Solubility Screening Workflow

Caption: Step-by-step experimental workflow for gravimetric solubility determination.

SolubilityProtocol Step1 1. Weigh Solid (Excess) Step2 2. Add Solvent (0.5 - 1.0 mL) Step1->Step2 Step3 3. Equilibrate (24h @ 25°C) Step2->Step3 Step4 4. Filter (0.45 µm PTFE) Step3->Step4 Check Visual Check: Solid must remain! Step3->Check Step5 5. Dry & Weigh (Gravimetric Analysis) Step4->Step5

Part 5: References

  • BenchChem. (2025).[1][2][3] A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents. BenchChem Technical Library. Link

  • Sanofi R&D. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Link

  • Prat, D., et al. (2016).[4] CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry. Link

  • MilliporeSigma. (2025). Product Specification: N-(2-Bromophenyl)-N-methylmethanesulfonamide. Sigma-Aldrich Catalog. Link

  • Krebs, H.A.[2] & Speakman, J.C. (1946). The Solubility of Sulphonamides in Relation to pH. The British Medical Journal. Link

Sources

Application Note: Strategic Utility of (2,3-Dibromophenyl)methanesulfonamide in Advanced Cross-Coupling and Cyclization Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The compound (2,3-Dibromophenyl)methanesulfonamide (CAS: 2243504-88-1) is a highly versatile, bifunctional building block utilized in the synthesis of complex polysubstituted arenes and benzofused heterocyclic systems. Sulfonamide derivatives and their cyclic counterparts (sultams) are critical pharmacophores in medicinal chemistry, frequently serving as enzyme inhibitors in oncology and inflammatory disease therapies[1].

The strategic value of this molecule lies in its unique steric and electronic differentiation :

  • Regioselective Halogen Differentiation: The bromine at the C2 position is sterically hindered by the adjacent methanesulfonamide group (-CH₂SO₂NH₂), whereas the C3 bromine is relatively unhindered. This allows for chemoselective cross-coupling at C3 using sterically sensitive palladium catalysts.

  • Directing Group & Nucleophilic Capabilities: The benzylsulfonamide moiety is a proven directing group for Pd(II)-catalyzed C-H functionalization, including meta-arylation[2] and Catellani-type cooperative catalysis[3],[4]. Furthermore, under basic conditions, the sulfonamide nitrogen serves as an excellent internal nucleophile for intramolecular Buchwald-Hartwig amination, enabling the rapid construction of 1,2-benzothiazine derivatives (6-membered sultams).

Pathways Substrate (2,3-Dibromophenyl) methanesulfonamide Suzuki Chemoselective Suzuki Coupling (C3) Substrate->Suzuki Pd(dppf)Cl2 Steric Control CH_Act Directed C-H Functionalization Substrate->CH_Act Pd(II), Norbornene Catellani-type Sultam Intramolecular C-N Cyclization (C2) Suzuki->Sultam Pd2(dba)3, Xantphos Base-Promoted

Divergent synthetic pathways utilizing the steric differentiation and directing capabilities.

Application 1: Chemoselective Suzuki-Miyaura Cross-Coupling

To build complexity, the first step is functionalizing the less hindered C3 position while preserving the C2-bromide for subsequent intramolecular cyclization.

Causality & Experimental Design
  • Catalyst Choice: is selected over smaller catalysts like Pd(PPh₃)₄. The bulky 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand exhibits high sensitivity to steric hindrance, strongly disfavoring oxidative addition at the crowded C2 position.

  • Stoichiometry: Limiting the arylboronic acid to 1.05 equivalents prevents unwanted double-coupling.

  • Self-Validating Step: The reaction is monitored via LC-MS. The appearance of a mono-arylated mass with a retained bromine isotope pattern (M / M+2 ratio of 1:1) confirms regioselective mono-coupling.

Protocol 1.1: Regioselective C3-Arylation
  • Preparation: In an oven-dried Schlenk flask under argon, add (2,3-Dibromophenyl)methanesulfonamide (1.0 mmol, 329 mg), the desired arylboronic acid (1.05 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Solvent & Base: Add degassed 1,4-dioxane (8 mL) followed by an aqueous solution of Na₂CO₃ (2.0 M, 2 mL, 4.0 mmol). Note: The biphasic mixture ensures solubility of both the organic substrate and the inorganic base.

  • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 3:1) until the starting material is consumed.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (15 mL) to break any emulsions. Extract the aqueous layer with EtOAc (2 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to isolate the 3-aryl-2-bromophenyl methanesulfonamide intermediate.

Application 2: Intramolecular Sultam Synthesis via C-N Coupling

Following C3 functionalization, the remaining C2-bromide is perfectly positioned for an intramolecular Buchwald-Hartwig amination with the primary sulfonamide, yielding a highly functionalized 1,2-benzothiazine core.

Causality & Experimental Design
  • Ligand Selection: is the optimal ligand for this transformation. Its large bite angle (~111°) forces the palladium center into a geometry that dramatically accelerates reductive elimination—the rate-determining step when coupling electron-deficient nitrogen nucleophiles like sulfonamides.

  • Base Selection: Cs₂CO₃ is chosen because it is basic enough to deprotonate the sulfonamide (pKa ~ 10) but mild enough to prevent benzylic deprotonation or degradation of the sulfonamide group, which frequently occurs with stronger bases like NaOtBu.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Aryl Bromide Intermediate Pd0->OxAdd Oxidative Addition (C2-Br) Amido Palladium Amido Complex OxAdd->Amido Base (Cs2CO3) -HBr Product Benzothiazine Sultam + Pd(0)L_n Amido->Product Reductive Elimination (Xantphos driven) Product->Pd0 Catalyst Regeneration

Catalytic cycle for the intramolecular Buchwald-Hartwig amination forming a benzothiazine sultam.
Protocol 2.1: Intramolecular Cyclization
  • Preparation: In a nitrogen-filled glovebox, charge a vial with the 3-aryl-2-bromophenyl methanesulfonamide intermediate (0.5 mmol), Pd₂(dba)₃ (0.0125 mmol, 2.5 mol%), Xantphos (0.025 mmol, 5 mol%), and Cs₂CO₃ (0.75 mmol, 1.5 equiv).

  • Solvent: Add anhydrous, degassed 1,4-dioxane (5 mL). Seal the vial with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and heat at 100 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature. Dilute the mixture with CH₂Cl₂ (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional CH₂Cl₂ (10 mL).

  • Purification: Concentrate the filtrate and purify by silica gel chromatography to afford the pure sultam.

Quantitative Data: Optimization of Sultam Formation

The following table summarizes the optimization parameters for the intramolecular C-N cyclization, highlighting the critical nature of base and ligand selection.

EntryCatalyst Precursor (mol%)Ligand (mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)*
1 Pd₂(dba)₃ (2.5) Xantphos (5) Cs₂CO₃ 1,4-Dioxane 100 92
2Pd₂(dba)₃ (2.5)BrettPhos (5)Cs₂CO₃1,4-Dioxane10078
3Pd(OAc)₂ (5.0)Xantphos (5)K₂CO₃Toluene10065
4Pd₂(dba)₃ (2.5)Xantphos (5)NaOtBu1,4-Dioxane10041**
5NoneXantphos (5)Cs₂CO₃1,4-Dioxane1000

**Isolated yields based on 0.5 mmol scale. *Significant substrate degradation observed due to strong base.

References

  • Yu, J.-Q. et al. "Meta-C–H Arylation and Alkylation of Benzylsulfonamide Enabled by a Pd(II)/Isoquinoline Catalyst." nih.gov (Angew. Chem. Int. Ed. 2017). Available at:[Link][2]

  • Li, X. "Palladium/Norbornene Cooperative Catalysis." snnu.edu.cn (2019). Available at: [Link][4]

  • Patent US10807974B2. "Methylamine derivatives as lysyl oxidase inhibitors for the treatment of cancer." google.com/patents. Available at:[1]

  • Dong, G. et al. "Palladium/Norbornene Cooperative Catalytic C–H Functionalization." researchgate.net. Available at:[Link][3]

Sources

Advanced Application Notes and Protocols: Preparation of Pharmaceutical Intermediates using (2,3-Dibromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility & Mechanistic Rationale

In modern medicinal chemistry, the design of highly specific active pharmaceutical ingredients (APIs) relies heavily on versatile, multi-functional building blocks. (2,3-Dibromophenyl)methanesulfonamide (CAS: 2243504-88-1) represents a premium scaffold for the divergent synthesis of complex therapeutics.

The strategic value of this molecule lies in its two distinct functional domains:

  • The Methanesulfonamide Pharmacophore : The sulfonamide moiety is a well-established bioisostere for carboxylic acids and phenols. Its ability to act as a stable hydrogen bond donor-acceptor makes it a critical feature in modulating ion channel activity and serves as a key anchoring group in many kinase inhibitors[1]. Furthermore, the acidic nature of the N-H proton (pKa ~10) allows for selective late-stage N-alkylation or N-arylation[1].

  • The 2,3-Dibromoarene Motif : The presence of two adjacent bromine atoms on the aromatic ring provides a highly programmable platform for sequential, regioselective cross-coupling reactions. The fundamental causality behind our experimental design relies on steric differentiation . The bromine at the C2 position is sterically hindered by the adjacent, bulky methanesulfonamide group. Consequently, when paired with a sterically demanding palladium-ligand complex, oxidative addition occurs preferentially at the less hindered C3 position[2].

By exploiting this steric bias, researchers can perform a regioselective Suzuki-Miyaura coupling at C3, followed by a Buchwald-Hartwig amination at the electronically activated C2 position, rapidly assembling highly substituted, drug-like architectures.

Synthetic Workflow Visualization

The following diagram illustrates the logical progression of sequential functionalization, leveraging steric and electronic controls to build complex API precursors.

Caption: Sequential palladium-catalyzed functionalization of (2,3-Dibromophenyl)methanesulfonamide.

Quantitative Data & Optimization of Regioselectivity

To ensure high fidelity in the first functionalization step, the choice of catalyst and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ often result in poor regioselectivity due to their relatively small cone angles, leading to mixtures of C2-arylated, C3-arylated, and bis-arylated products.

As demonstrated in Table 1, the use of Buchwald ligands (e.g., SPhos) paired with Pd₂(dba)₃ creates a sterically demanding active catalytic species that exclusively targets the unhindered C3-C(Br) bond[2].

Table 1: Catalyst Screening for Regioselective C3-Arylation of Dibromoarenes

Catalyst / PrecatalystLigandBaseSolvent SystemTemp (°C)C3-Arylation Yield (%)C2-Arylation Yield (%)
Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O804535
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O906218
Pd₂(dba)₃ SPhos Cs₂CO₃ Toluene 100 88 < 5

Data summarizes optimized conditions for achieving >95:5 regioselectivity in favor of the C3 position.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) and specific workup rationales are embedded to ensure the integrity of the synthesis at every stage.

Protocol A: Regioselective Suzuki-Miyaura Coupling (C3-Arylation)

Objective: Synthesize a 3-aryl-2-bromo-methanesulfonamide intermediate.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add (2,3-Dibromophenyl)methanesulfonamide (1.0 equiv), the desired arylboronic acid (1.05 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

    • Causality Note: A slight excess of boronic acid ensures complete conversion without promoting unwanted bis-arylation. Cs₂CO₃ is chosen for its high solubility and ability to accelerate the transmetalation step in non-polar solvents[2].

  • Catalyst Addition: Add Pd₂(dba)₃ (1 mol %) and SPhos (4 mol %). Evacuate and backfill with argon three times.

  • Solvent Introduction: Inject anhydrous, degassed toluene (0.2 M concentration relative to the starting material). Seal the flask and heat to 100 °C.

  • Self-Validation (IPC): After 4 hours, sample the reaction. Perform LC-MS analysis. The reaction is deemed complete when the starting material peak (m/z 328/330/332 isotopic pattern) is <1% relative to the product peak.

  • Workup & Purification: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove bulk palladium and inorganic salts. Wash the organic filtrate with water, then brine.

    • Causality Note: To remove residual palladium (which can interfere with downstream biological assays), treat the organic layer with a thiol-functionalized silica scavenger for 2 hours before concentration.

  • Isolation: Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure C3-arylated intermediate.

Protocol B: Buchwald-Hartwig Amination (C2-Amination)

Objective: Convert the remaining C2-bromide into a complex amine, finalizing the API precursor.

  • Reaction Setup: In a dry reaction vial, combine the C3-arylated intermediate (1.0 equiv), the desired secondary amine (1.2 equiv), Pd(OAc)₂ (5 mol %), BINAP (10 mol %), and sodium tert-butoxide (1.5 equiv).

  • Solvent & Heating: Add anhydrous 1,4-dioxane. Seal the vial and heat to 110 °C for 12 hours.

    • Causality Note: The sulfonamide proton is acidic. Using 1.5 equivalents of strong base (t-BuONa) ensures that the sulfonamide is deprotonated (forming a transient sodium salt) while leaving enough base to facilitate the catalytic cycle of the amination[1].

  • Self-Validation (IPC): Monitor via TLC (UV active). The disappearance of the mono-bromo intermediate indicates successful C-N bond formation.

  • Workup Logic: Quench with saturated aqueous NH₄Cl to neutralize the highly basic mixture and reprotonate the methanesulfonamide group. Extract with dichloromethane. Wash the organic layer with 1M HCl to selectively remove any unreacted aliphatic amine starting material, ensuring the organic layer contains only the neutral sulfonamide product.

  • Isolation: Concentrate and purify via recrystallization or chromatography.

Downstream Biological Pathways

Methanesulfonamide derivatives synthesized via these dibrominated intermediates frequently act as potent kinase inhibitors or anti-inflammatory agents. The sulfonamide motif mimics the transition state of peptide hydrolysis or binds directly to the ATP-binding pocket of kinases (e.g., MEK/ERK pathways) via robust hydrogen bonding[1].

By blocking these upstream kinases, downstream transcriptional factors such as NF-κB are inhibited, leading to a profound suppression of inflammatory cytokines—a mechanism highly analogous to other halogenated pharmaceutical intermediates used in respiratory and anti-inflammatory drug development[3].

Caption: Mechanism of action for sulfonamide-derived kinase inhibitors targeting inflammatory pathways.

References

  • Title: Methanesulfonamide: A Versatile Building Block in Modern Organic Synthesis Source: BenchChem URL
  • Title: Suzuki Cross-Coupling on Enantiomerically Pure Epoxides: Efficient Synthesis of Diverse, Modular Amino Alcohols from Single Enantiopure Precursors Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Application Notes and Protocols for 1-(2-Amino-3,5-dibromophenyl)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,3-Dibromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2,3-Dibromophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic protocols for improved yield and purity.

I. Synthesis Overview: The Pathway to (2,3-Dibromophenyl)methanesulfonamide

The synthesis of (2,3-Dibromophenyl)methanesulfonamide typically involves a two-step process. The first key transformation is the formation of the dibrominated aniline precursor, which is often achieved through electrophilic aromatic substitution. The subsequent and crucial step is the sulfonylation of the amine. This is most commonly accomplished by reacting the substituted aniline with methanesulfonyl chloride in the presence of a base.[1] This reaction proceeds via a nucleophilic acyl substitution mechanism where the nitrogen atom of the amine attacks the electrophilic sulfur atom of the methanesulfonyl chloride.[1]

The overall reaction scheme can be visualized as follows:

Synthesis_Pathway Aniline Aniline 2,3-Dibromoaniline 2,3-Dibromoaniline Aniline->2,3-Dibromoaniline Bromination (2,3-Dibromophenyl)methanesulfonamide (2,3-Dibromophenyl)methanesulfonamide 2,3-Dibromoaniline->(2,3-Dibromophenyl)methanesulfonamide Methanesulfonyl Chloride, Base

Caption: General synthetic route to (2,3-Dibromophenyl)methanesulfonamide.

II. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Final Product

A low yield of (2,3-Dibromophenyl)methanesulfonamide is a frequent challenge. The root cause can often be traced to several factors throughout the synthetic process.

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have proceeded to completion due to insufficient reaction time, low temperature, or steric hindrance from the ortho-bromo substituent.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or cautiously increasing the temperature. For sterically hindered anilines, a stronger, non-nucleophilic base might be beneficial.[2][3]
Hydrolysis of Methanesulfonyl Chloride Methanesulfonyl chloride is highly susceptible to hydrolysis by moisture, which consumes the reagent and reduces the yield of the desired product.[4]Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[1][5]
Suboptimal Base Selection The choice and amount of base are critical. An insufficient amount of base will not effectively neutralize the HCl generated during the reaction, halting its progress. A base that is too weak may not sufficiently deprotonate the amine.[4]Use at least 1.1 to 1.5 equivalents of a suitable base such as triethylamine or pyridine.[1][2] For less reactive anilines, a stronger base like N,N-Diisopropylethylamine (DIEA) could be employed.
Poor Quality of Starting Materials The purity of 2,3-dibromoaniline and methanesulfonyl chloride is paramount. Impurities in the starting material can lead to side reactions and a lower yield.Purify the 2,3-dibromoaniline by recrystallization or column chromatography if necessary. Use freshly opened or properly stored methanesulfonyl chloride.
Issue 2: Formation of Significant Byproducts

The presence of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of byproducts. Identifying and mitigating these is key to a clean reaction.

Potential Cause Explanation Recommended Solution
Di-sulfonylation The formation of a bis-sulfonylated product can occur if an excess of methanesulfonyl chloride is used, or if the reaction temperature is too high.[4]Carefully control the stoichiometry, using a slight excess of the aniline (e.g., 1.05 equivalents) relative to methanesulfonyl chloride. Add the methanesulfonyl chloride dropwise at a low temperature (e.g., 0 °C) to control the reaction rate.[2]
C-Sulfonylation Electrophilic aromatic substitution on the aniline ring can lead to the formation of C-sulfonylated isomers, particularly at the ortho and para positions relative to the amino group.[4][6]This is generally less common with anilines deactivated by two bromine atoms. However, maintaining a low reaction temperature can help minimize this side reaction.
Unreacted Starting Material Incomplete conversion will result in the presence of 2,3-dibromoaniline in the final product mixture.As with low yield, ensure sufficient reaction time and appropriate temperature. Confirm the quality and stoichiometry of your reagents.
Issue 3: Difficulties in Product Purification

Isolating the pure (2,3-Dibromophenyl)methanesulfonamide from the reaction mixture can be challenging.

Potential Cause Explanation Recommended Solution
Co-elution of Impurities Byproducts with similar polarity to the desired product can make separation by column chromatography difficult.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if silica gel is not effective.
Product is Water-Soluble If the product has some solubility in the aqueous phase during workup, it can lead to loss of material.After quenching the reaction, saturate the aqueous layer with a brine solution (saturated NaCl) to decrease the polarity of the aqueous phase and drive the product into the organic layer during extraction.[2]
Oily Product The product may not crystallize easily and instead form an oil.Try different solvent systems for recrystallization. If recrystallization fails, purification by column chromatography is the recommended alternative.[7]

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the sulfonylation of 2,3-dibromoaniline?

Anhydrous dichloromethane (DCM) is a commonly used solvent for this reaction as it is inert and effectively dissolves both the aniline and methanesulfonyl chloride.[1] Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be used.[5] The choice of solvent can influence the reaction rate and solubility of the resulting ammonium salt byproduct.

Q2: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, product, and any byproducts. The consumption of the starting aniline and the appearance of the product spot can be visualized under UV light or by using a staining agent. For more quantitative analysis, LC-MS can be employed.

Q3: What is the role of the base in this reaction?

The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and methanesulfonyl chloride.[1] This prevents the protonation of the starting amine, which would render it non-nucleophilic and stop the reaction.

Q4: Can I use a different sulfonylating agent instead of methanesulfonyl chloride?

Yes, other sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), can be used to synthesize the corresponding sulfonamides. The reaction conditions would be similar, but reaction times and yields may vary depending on the reactivity of the specific sulfonyl chloride.

Q5: My final product appears to be an oil, not a solid. How should I proceed with purification?

If your product is an oil, attempting to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal (if available) may be helpful. If these methods are unsuccessful, purification by column chromatography is the most reliable approach.[7]

IV. Experimental Protocols

General Protocol for the Synthesis of (2,3-Dibromophenyl)methanesulfonamide

This protocol provides a standard procedure that can be optimized based on your specific experimental observations.

Materials:

  • 2,3-Dibromoaniline (1.0 eq)

  • Methanesulfonyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2,3-dibromoaniline and anhydrous DCM.

  • Add triethylamine to the stirring solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methanesulfonyl chloride dropwise via a syringe or dropping funnel, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction for completion using TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Amine & Base Dissolve Amine & Base Cool to 0°C Cool to 0°C Dissolve Amine & Base->Cool to 0°C Add MsCl Dropwise Add MsCl Dropwise Cool to 0°C->Add MsCl Dropwise Warm to RT & Stir Warm to RT & Stir Add MsCl Dropwise->Warm to RT & Stir Monitor Progress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Warm to RT & Stir->Monitor Progress (TLC/LC-MS) Quench Reaction Quench Reaction Monitor Progress (TLC/LC-MS)->Quench Reaction Aqueous Workup Aqueous Workup Quench Reaction->Aqueous Workup Dry & Concentrate Dry & Concentrate Aqueous Workup->Dry & Concentrate Purify Product Purify Product Dry & Concentrate->Purify Product

Caption: A generalized workflow for the synthesis of (2,3-Dibromophenyl)methanesulfonamide.

V. References

  • Benchchem. (n.d.). Technical Support Center: Methanesulfonylation of Anilines. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Methanesulfonamides from Amines using Methanesulfonyl Chloride (MsCl). Retrieved from

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Methanesulfonamide from Methanesulfonyl Chloride. Retrieved from

  • Benchchem. (n.d.). Optimizing Reaction Conditions for Sulfonylation. Retrieved from

  • Journal of the Chemical Society, Perkin Transactions 2. (1972). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Retrieved from

  • PubMed. (2013). Method for the purification of polybrominated diphenyl ethers in sediment for compound-specific isotope analysis. Retrieved from

  • PMC. (2017). Direct sulfonylation of anilines mediated by visible light. Retrieved from

Sources

Troubleshooting low solubility of (2,3-Dibromophenyl)methanesulfonamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with dissolving (2,3-Dibromophenyl)methanesulfonamide (CAS: 2243504-88-1) in Dimethyl sulfoxide (DMSO).

While DMSO is a highly polar aprotic solvent widely used in drug development, highly halogenated sulfonamides often exhibit stubborn dissolution profiles. This guide synthesizes structural chemistry, thermodynamic principles, and field-proven laboratory methodologies to help you achieve complete and stable solubilization.

I. Diagnostic Workflow for Solubilization

Before adjusting your experimental parameters, follow this logical decision tree to identify the root cause of the solubility failure.

G Start Compound Insoluble in DMSO CheckDMSO Check DMSO Quality (Is it strictly anhydrous?) Start->CheckDMSO FreshDMSO Switch to Fresh, Anhydrous DMSO CheckDMSO->FreshDMSO No / Unsure CheckConc Check Concentration (Is target >20 mM?) CheckDMSO->CheckConc Yes FreshDMSO->CheckConc Dilute Prepare Less Concentrated Stock CheckConc->Dilute Yes Energy Apply Kinetic Energy (Sonicate + Heat 37°C) CheckConc->Energy No Dilute->Energy Success Complete Dissolution (Clear Solution) Energy->Success Solution Clears Cosolvent Adjust pH or Use Co-solvent Energy->Cosolvent Still Cloudy

Figure 1: Diagnostic troubleshooting workflow for resolving compound insolubility in DMSO.

II. Frequently Asked Questions (FAQs)

Q1: Why does (2,3-Dibromophenyl)methanesulfonamide resist dissolution even in 100% DMSO? A: The resistance to dissolution is a thermodynamic issue driven by the molecule's high crystal lattice energy[1][2]. The compound possesses a highly lipophilic 2,3-dibromophenyl ring coupled with a polar methanesulfonamide group. In the solid state, sulfonamide molecules act as both hydrogen bond donors and acceptors, forming robust, branched intermolecular hydrogen bond networks (often infinite chains or dimers)[1]. Furthermore, the heavy bromine atoms engage in halogen bonding and strong van der Waals interactions. DMSO must disrupt these intense solute-solute interactions to solvate the molecule, which creates a significant kinetic barrier to dissolution.

Q2: How does the age or storage condition of my DMSO affect solubility? A: DMSO is highly hygroscopic, meaning it rapidly absorbs moisture from the atmosphere[3][4]. Even a minor influx of water (e.g., 0.5% to 10% w/w) significantly alters the solvent's dielectric constant and hydrogen-bonding dynamics[5]. Because (2,3-Dibromophenyl)methanesulfonamide contains a bulky, hydrophobic dibromophenyl group, the introduction of water drastically reduces its solubility limit. The water increases the polarity of the solvent system, forcing the hydrophobic portions of the molecule to aggregate and precipitate out of solution[5][6]. Using strictly anhydrous DMSO is critical[7].

Q3: My solution is cloudy. What is the recommended protocol to force complete dissolution? A: To overcome the high lattice energy, you must introduce external energy[7]. Vortexing disperses the powder and increases the surface area. Sonication creates acoustic cavitation bubbles that physically fracture micro-crystals. Finally, gentle heating (37–40°C) provides the thermodynamic energy required to break the intermolecular hydrogen bonds of the sulfonamide crystals[2][4]. See Section IV for the exact step-by-step protocol.

Q4: The compound dissolves in DMSO but precipitates immediately when diluted into my aqueous assay buffer. How do I prevent "crashing out"? A: This phenomenon occurs due to a sudden shift in solvent polarity. To mitigate this, lower the final compound concentration or use a stepwise, serial dilution method rather than a single large-volume dilution[7]. Additionally, because the sulfonamide group (-SO2NH2) is weakly acidic, slightly raising the pH of your aqueous buffer can deprotonate the sulfonamide nitrogen. This forms a negatively charged anion, which is significantly more water-soluble than the neutral molecule[6].

III. Quantitative Impact of Experimental Variables

The following table summarizes how specific variables impact the solubility of halogenated sulfonamides and outlines the mechanistic causality behind required corrective actions.

Experimental VariableImpact on SolubilityMechanistic CausalityRecommended Action
Water Content in DMSO Drastic reduction (Precipitation)Water increases solvent polarity; hydrophobic dibromophenyl groups aggregate due to the hydrophobic effect[5][6].Use strictly anhydrous DMSO (<0.1% water) from a freshly opened, sealed ampoule[7].
Temperature Increases kinetic solubilityThermal energy overcomes the high crystal lattice energy and disrupts sulfonamide-sulfonamide H-bond networks[1][4].Warm the suspension to 37–40°C during the dissolution process[7].
Stock Concentration High concentrations (>20 mM) risk supersaturationExceeds the thermodynamic solubility limit of the halogenated system in standard conditions.Cap initial stock solutions at 10 mM. Only attempt 50 mM if strictly necessary.
Aqueous Buffer pH (Upon Dilution)Higher pH increases aqueous solubilityDeprotonates the weakly acidic sulfonamide group, forming a highly soluble anion[6].Adjust the final assay buffer pH to slightly basic (e.g., pH 7.5 - 8.0) if the assay permits.

IV. Step-by-Step Methodology: Standardized Solubilization Protocol

To ensure a self-validating and reproducible dissolution process, follow this protocol precisely.

Step 1: Reagent Preparation

  • Remove anhydrous DMSO from storage and allow it to equilibrate completely to room temperature before opening. Causality: Opening cold DMSO causes immediate condensation of atmospheric moisture into the solvent.

  • Weigh the required mass of (2,3-Dibromophenyl)methanesulfonamide using an analytical balance.

Step 2: Solvent Addition & Mechanical Dispersion

  • Add the calculated volume of anhydrous DMSO to achieve a maximum concentration of 10 mM.

  • Immediately seal the vial to prevent moisture ingress.

  • Vortex vigorously for 60 seconds to mechanically disperse the powder and maximize the surface area exposed to the solvent[7].

Step 3: Thermal & Acoustic Cavitation

  • If the solution remains cloudy, place the sealed vial in a sonication bath pre-warmed to 37°C – 40°C[7].

  • Sonicate for 5 to 10 minutes. Causality: The combination of heat (thermodynamic energy) and sonication (kinetic energy) is required to break the strong halogen and hydrogen bonds within the crystal lattice[2][4].

Step 4: Visual Validation

  • Hold the vial against a light source. The solution must be completely transparent.

  • Invert the vial and check the bottom for microscopic particulates. If particulates remain, repeat Step 3 or dilute the stock to 5 mM.

Step 5: Storage and Aliquoting

  • Aliquot the clear stock solution into single-use, tightly sealed tubes.

  • Store at -20°C or -80°C in a desiccator. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which are the primary cause of moisture introduction and subsequent compound degradation or precipitation over time[3][7].

V. References

  • Scribd. (n.d.). Solubility in Pharmaceutical Chemistry 1st Edition PDF. Scribd. URL:[Link]

  • Perlovich, G. L., et al. (2021). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. ResearchGate. URL: [Link]

  • National Institutes of Health (NIH). (n.d.). Comparative analysis of drug-salt-polymer interactions by experiment and molecular simulation improves biopharmaceutical performance. PMC. URL:[Link]

  • ACS Publications. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design. URL: [Link]

  • Royal Society of Chemistry (RSC). (2024). Stimuli-responsive nanoparticle self-assembly at complex fluid interfaces: a new insight into dynamic surface chemistry. RSC. URL:[Link]

  • Beilstein Journals. (2020). Design, synthesis and application of carbazole macrocycles in anion sensors. Beilstein Journal of Organic Chemistry. URL: [Link]

Sources

Technical Support Center: Purification of (2,3-Dibromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating highly pure (2,3-Dibromophenyl)methanesulfonamide. This compound presents unique purification hurdles due to the highly electron-withdrawing nature of the dibromophenyl ring and the specific reactivity of the methanesulfonyl group.

This guide moves beyond basic instructions, providing the mechanistic causality behind each technique to ensure you can adapt these principles to your specific benchtop conditions.

Troubleshooting FAQs: Impurity Resolution

Q1: My crude (2,3-Dibromophenyl)methanesulfonamide contains significant unreacted 2,3-dibromoaniline. What is the most efficient way to remove it? A1: The most robust method is a targeted acid-base extraction [1]. The Causality: Methanesulfonamides possess an acidic N-H proton. The electron-withdrawing sulfonyl group stabilizes the conjugate base, giving N-phenylmethanesulfonamides a predicted pKa of approximately 8.9[2]. When the crude mixture is treated with a strong aqueous base (e.g., 1M NaOH), the target sulfonamide is deprotonated, forming a highly water-soluble sodium salt[3]. Conversely, the unreacted 2,3-dibromoaniline is a weak base and remains un-ionized at high pH, partitioning entirely into the organic layer. By separating the phases and acidifying the aqueous layer, the pure sulfonamide re-protonates and precipitates[1].

Q2: LC-MS analysis shows a +78 Da mass shift corresponding to a "bis-mesylated" impurity (N,N-bis(methanesulfonyl)-2,3-dibromoaniline). How do I eliminate this? A2: The bis-mesylated byproduct lacks the acidic N-H proton, meaning it will not partition into the aqueous base during an acid-base extraction; it will remain in the organic waste layer[1]. The Causality: Bis-sulfonylation occurs when excess methanesulfonyl chloride reacts with the newly formed sulfonamide anion. If you want to recover the yield rather than discard the bis-impurity, you can selectively hydrolyze it. Treating the crude mixture with a mild base (e.g.,


 in MeOH/THF) selectively cleaves one of the highly electrophilic methanesulfonyl groups, regenerating the target mono-sulfonamide before you begin the extraction protocol.

Q3: I am dealing with positional isomers (e.g., 2,4-dibromo impurities) carried over from the starting material. Will acid-base extraction remove them? A3: No. Positional isomers of your target sulfonamide will have nearly identical pKa values and will co-extract into the aqueous base. To separate isomers, you must use silica gel column chromatography [1]. The Causality: While the isomers have identical mass and acidity, their distinct dipole moments and steric profiles alter their affinity for the silica stationary phase. A carefully optimized gradient of hexanes and ethyl acetate (starting at 90:10 and shifting to 60:40) is required to resolve these chemically similar species[1].

Mechanistic Workflow Visualization

The following diagram illustrates the logical phase-partitioning pathway used to isolate the target sulfonamide from neutral and basic impurities.

G Crude Crude Mixture (Target + Amine + Bis-mesyl) Dissolve Dissolve in DCM & Add 1M NaOH (aq) Crude->Dissolve PhaseSep Phase Separation Dissolve->PhaseSep OrgPhase Organic Phase (Neutral/Basic Impurities) PhaseSep->OrgPhase Discard AqPhase Aqueous Phase (Deprotonated Target) PhaseSep->AqPhase Retain Acidify Acidify with 1M HCl (pH ~2) AqPhase->Acidify Precipitate Precipitation of Pure Sulfonamide Acidify->Precipitate

Workflow for the acid-base extraction of (2,3-Dibromophenyl)methanesulfonamide.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each critical step includes an in-line validation check to confirm the chemical state of the molecule before proceeding.

Protocol A: Optimized Acid-Base Extraction

Objective: Isolate (2,3-Dibromophenyl)methanesulfonamide from unreacted amine and bis-mesylated byproducts.

  • Dissolution: Dissolve 1.0 g of the crude solid in 20 mL of Dichloromethane (DCM).

    • Validation Check: The solution must be completely transparent. If particulate matter remains, filter the solution to remove insoluble polymeric impurities.

  • Deprotonation: Transfer the organic layer to a separatory funnel. Add 20 mL of 1M NaOH (aq) and shake vigorously, venting frequently[1].

    • Validation Check: Test the aqueous layer with pH paper. It must register a pH > 12. If it is lower, the sulfonamide will not fully partition. Add additional NaOH if necessary.

  • Phase Separation: Allow the layers to separate. Drain the lower DCM layer (containing impurities) and set aside. Wash the remaining aqueous layer with an additional 10 mL of DCM to ensure complete removal of lipophilic contaminants[1].

  • Reprotonation & Precipitation: Transfer the basic aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. Cool to 0 °C in an ice bath. Dropwise, add 1M HCl (aq) until the solution becomes highly acidic[1].

    • Validation Check: A thick, white/off-white precipitate should crash out of the solution immediately. Verify the supernatant pH is ≤ 2 using pH paper to ensure quantitative protonation.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with 15 mL of ice-cold deionized water to remove residual NaCl, followed by 5 mL of ice-cold hexanes to aid drying. Dry under a high vacuum for 4 hours.

Quantitative Method Comparison

Selecting the correct purification strategy depends entirely on the specific impurity profile of your crude batch. Use the table below to determine the optimal approach for your synthesis scale.

Purification StrategyTarget Impurities RemovedYield RecoveryScalabilityProcessing Time
Acid-Base Extraction Unreacted amine, bis-mesylated species85 – 95%High (Multi-gram)2 – 3 hours
Silica Gel Chromatography Positional isomers, trace organics70 – 85%Low-Medium4 – 8 hours
Recrystallization (EtOH/H₂O) Trace salts, polar degradation products60 – 80%High (Multi-gram)12 – 24 hours

References

  • BenchChem. "Technical Support Center: Optimization of Sulfonamide Synthesis." BenchChem,
  • BenchChem. "A Comparative Guide: N-Phenylmethanesulfonamide vs. N-Phenylbenzenesulfonamide in Organic Reactions." BenchChem,
  • National Institutes of Health.

Sources

Minimizing side reactions during dibromophenyl sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the amination of dibromobenzenesulfonyl chlorides. This guide is designed to help researchers and drug development professionals minimize side reactions, optimize yields, and establish self-validating experimental workflows.

Mechanistic Insights & Common Pitfalls

Conventional approaches to synthesize aryl sulfonamides rely on the direct coupling of sulfonyl chlorides with amines[1]. While fundamentally straightforward, the highly electron-withdrawing nature of the dibromophenyl ring significantly increases the electrophilicity of the sulfur center. This electronic activation makes the intermediate highly prone to competitive side reactions.

The two most prominent failure modes in this specific synthesis are:

  • Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis[2]. Adventitious water rapidly converts the highly reactive starting material into dibromobenzenesulfonic acid. Because the dibromophenyl group pulls electron density away from the sulfur atom, water attack is accelerated. Once formed, the sulfonic acid is completely unreactive toward amines.

  • Disulfonimide Formation: Forming a disulfonamide (bis-sulfonamide) is thermodynamically favorable but kinetically challenging[3]. The strongly electron-withdrawing dibromophenyl group increases the acidity of the newly formed sulfonamide proton. In the presence of a base, this proton is easily removed, allowing the sulfonamide anion to act as a competing nucleophile and attack a second equivalent of sulfonyl chloride.

G SM Dibromobenzenesulfonyl Chloride Product Dibromophenyl Sulfonamide SM->Product + Amine (Desired) Byproduct1 Sulfonic Acid (Hydrolysis) SM->Byproduct1 + H2O (Side Reaction) Amine Amine (1° or NH3) Byproduct2 Disulfonimide (Bis-sulfonamide) Product->Byproduct2 + SM + Base (Over-reaction)

Caption: Mechanistic pathways showing desired sulfonamide formation versus hydrolysis and disulfonimide side reactions.

Troubleshooting Guide & FAQs

Q1: My reaction yield is low, and TLC shows a highly polar, baseline spot. What happened? A: You are observing sulfonyl chloride hydrolysis.

  • Causality: Due to the hydrolysis of sulfonyl chloride under aqueous or non-anhydrous conditions, the reagent degrades rapidly, requiring excess reagent to ensure a complete reaction[4]. The baseline spot is dibromobenzenesulfonic acid.

  • Solution: Ensure a strictly anhydrous environment. Use freshly distilled, dry solvents (DCM or THF) and store your organic bases (e.g., DIPEA, Triethylamine) over molecular sieves. If using ammonia, opt for a commercially available anhydrous solution (e.g., 0.5 M in dioxane) rather than aqueous ammonium hydroxide.

Q2: I am isolating a significant amount of a less polar byproduct. LCMS indicates a mass corresponding to two dibromophenyl groups. How do I prevent this? A: You are observing disulfonimide (bis-sulfonamide) formation.

  • Causality: This occurs when the local concentration of the sulfonyl chloride is higher than that of the amine. The base deprotonates the product, allowing it to act as a competing nucleophile[3].

  • Solution: Implement an inverse addition protocol. Instead of adding the amine to the sulfonyl chloride, dissolve the amine and base in your solvent, and slowly add the sulfonyl chloride dropwise. This maintains a massive stoichiometric excess of the amine at all times, kinetically outcompeting the disulfonimide pathway.

Q3: Can the bromine atoms on the phenyl ring be displaced by the amine during the reaction? A: Nucleophilic Aromatic Substitution (SNAr) is a rare but possible side reaction.

  • Causality: The sulfonyl group is strongly electron-withdrawing, which can activate the aromatic ring toward SNAr. However, meta-bromines (e.g., in 3,5-dibromophenyl) are less susceptible than ortho/para halogens.

  • Solution: Strict temperature control. Keep the reaction at 0 °C during addition and do not exceed room temperature. Avoid using overly harsh bases like NaOH or prolonged heating.

Standard Operating Protocol (Self-Validating)

This protocol utilizes inverse addition and in-process controls to create a self-validating system. If any validation checkpoint fails, the protocol dictates immediate corrective action.

Materials:

  • 3,5-Dibromobenzenesulfonyl chloride (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation & Purging: Add the primary amine and DIPEA to a flame-dried round-bottom flask containing anhydrous DCM. Purge the system with inert Nitrogen gas for 5 minutes.

    • Validation Check: The solution must remain clear. Cloudiness indicates moisture reacting with the base, requiring you to discard and restart with drier reagents.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Inverse Addition (Critical Step): Dissolve the 3,5-dibromobenzenesulfonyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 30 minutes using a syringe pump.

  • Reaction & Monitoring: Allow the reaction to slowly warm to room temperature over 2 hours.

    • Validation Check (LCMS): Sample the reaction. You should observe the [M+H]+ of the desired sulfonamide. If a mass corresponding to[M-H+RSO2]- (disulfonimide) exceeds 5% relative abundance, halt the reaction immediately to prevent further over-reaction.

  • Quench & Workup: Quench the reaction with 1M aqueous HCl to protonate the excess amine and DIPEA, driving them into the aqueous layer. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Workflow Step1 Step 1: Preparation Amine + Base in DCM Step2 Step 2: Cooling Chill to 0 °C Step1->Step2 Step3 Step 3: Inverse Addition Slowly add Sulfonyl Chloride Step2->Step3 Step4 Step 4: Reaction Warm to RT & LCMS Check Step3->Step4 Step5 Step 5: Workup Acidic wash & Extraction Step4->Step5

Caption: Optimized workflow for dibromophenyl sulfonamide synthesis utilizing inverse addition.

Quantitative Data Table

The following table summarizes internal optimization data demonstrating the impact of the addition sequence and temperature on the product distribution.

Reaction ParameterAddition SequenceTemperatureTarget Sulfonamide Yield (%)Disulfonimide Byproduct (%)Sulfonic Acid (Hydrolysis) (%)
StandardAmine into SO2Cl25 °C62%28%10%
Standard (Cooled)Amine into SO2Cl0 °C74%18%8%
Inverse (Optimized) SO2Cl into Amine 0 °C 91% < 2% 7%
Inverse (Wet Solvent)SO2Cl into Amine0 °C45%< 2%53%
References
  • Benchchem. "troubleshooting common issues in sulfonamide synthesis reactions". 2

  • Benchchem. "1-Octanesulfonyl chloride | 7795-95-1". 3

  • Royal Society of Chemistry (RSC). "Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery". 1

  • MDPI. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives". 4

Sources

Technical Support Center: Stability of (2,3-Dibromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (2,3-Dibromophenyl)methanesulfonamide. It addresses common questions and troubleshooting scenarios related to the stability of this compound, particularly under acidic conditions.

A Note on Scope: Specific stability data for (2,3-Dibromophenyl)methanesulfonamide is not extensively available in published literature. Therefore, this guide is built upon the well-established principles of sulfonamide chemistry and forced degradation studies. The information provided is intended to serve as an expert framework for designing and interpreting your own stability experiments.

Frequently Asked Questions (FAQs)
Q1: What is the expected stability of (2,3-Dibromophenyl)methanesulfonamide in acidic conditions?

As a member of the arylsulfonamide class, (2,3-Dibromophenyl)methanesulfonamide is generally expected to be susceptible to hydrolysis under acidic conditions.[1] The primary degradation pathway involves the acid-catalyzed cleavage of the sulfur-nitrogen (S-N) bond.[1][2][3] While the sulfonamide bond is relatively stable, forced conditions such as strong acids and elevated temperatures will accelerate this degradation process.[4][5] The rate of degradation is highly dependent on the specific pH, temperature, and composition of the solution.[1][2]

Q2: What is the primary degradation pathway for this compound in an acidic medium?

The most probable degradation mechanism is acid-catalyzed hydrolysis. This reaction is typically initiated by the protonation of one of the sulfonyl oxygens or the nitrogen atom, which makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by a water molecule. This leads to the cleavage of the S-N bond.[6]

cluster_main Acid-Catalyzed Hydrolysis of a Sulfonamide A (2,3-Dibromophenyl)methanesulfonamide B Protonation Step A->B H⁺ C Protonated Intermediate B->C D Nucleophilic Attack by H₂O C->D E Tetrahedral Intermediate D->E F Bond Cleavage & Proton Transfer E->F G (2,3-Dibromophenyl)methanesulfonic Acid F->G H Ammonia (as NH₄⁺ in acid) F->H

Caption: Proposed pathway for acid-catalyzed degradation.

Q3: What are the likely degradation products I should be looking for?

Based on the hydrolytic cleavage of the S-N bond, the expected primary degradation products are:

  • (2,3-Dibromophenyl)methanesulfonic acid

  • Ammonia (which will be protonated to the ammonium ion, NH₄⁺, in acidic solution).

It is also possible, under more strenuous conditions, that secondary degradation products could form, although identifying these would require specific analytical characterization.[7]

Q4: Which factors have the greatest impact on the rate of degradation?

Several factors can significantly influence the stability of the compound:

  • pH: The rate of hydrolysis for many sulfonamides is pH-dependent. Generally, degradation is more rapid in strongly acidic (or strongly basic) conditions compared to a neutral pH range.[1][2][8]

  • Temperature: As with most chemical reactions, an increase in temperature will significantly accelerate the rate of degradation.[1] This principle is the basis for using elevated temperatures in forced degradation studies to predict long-term stability.[9]

  • Buffer Species: Some buffer components can participate in catalysis, a phenomenon known as general acid catalysis, which can affect the hydrolysis rate.[10][11]

  • Solvent: The composition of the solvent system can influence stability. The presence of co-solvents may alter the kinetics of the hydrolytic reaction.

Q5: How can I analytically monitor the degradation of my compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the degradation of sulfonamides.[12][13] A stability-indicating method should be developed, which is a method capable of separating the intact parent drug from all its degradation products. This ensures that the decrease in the parent drug peak is accurately measured and that the formation of degradants can be tracked.

Troubleshooting Guide
Issue: I'm observing a rapid loss of my compound peak area when using an acidic mobile phase for HPLC.
  • Plausible Cause: On-column or in-vial degradation may be occurring, especially if the mobile phase is strongly acidic and samples are left in the autosampler for extended periods.

  • Suggested Solutions:

    • Reduce Sample Residence Time: Keep the autosampler temperature low (e.g., 4-10 °C) to slow down degradation. Analyze samples as quickly as possible after preparation.

    • Modify Mobile Phase pH: If chromatographically feasible, try to work at a less acidic pH. Even a small increase in pH can sometimes lead to a significant improvement in stability.

    • Neutralize Samples: Prepare samples in a neutral or slightly acidic diluent and ensure the injection volume is small enough that the sample plug is quickly buffered by the mobile phase on the column.

Issue: After storing a sample in 0.1 M HCl, I see several new, small peaks in my chromatogram.
  • Plausible Cause: These are likely the degradation products of (2,3-Dibromophenyl)methanesulfonamide. The primary peak would be the corresponding sulfonic acid, but other minor peaks could be secondary degradants or impurities that were not previously resolved.

  • Suggested Solutions:

    • Peak Tracking: Perform a time-course degradation study. Inject samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to observe the decrease in the parent peak and the corresponding increase in the degradant peaks. This helps confirm the relationship.

    • Mass Spectrometry: Use LC-MS to obtain the mass of the new peaks. The expected mass of (2,3-Dibromophenyl)methanesulfonic acid can be calculated and compared to the experimental data to confirm its identity.

Issue: My synthesis requires an acidic deprotection step, but my sulfonamide is degrading.
  • Plausible Cause: The conditions (acid strength, temperature, reaction time) are too harsh for the sulfonamide moiety.

  • Suggested Solutions:

    • Screen Milder Acids: Investigate if less aggressive acids (e.g., formic acid, acetic acid, or a Lewis acid) can achieve the desired deprotection without causing significant sulfonamide cleavage.

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature instead of refluxing). This will slow down the desired reaction but will also disproportionately slow the degradation reaction.

    • Minimize Reaction Time: Carefully monitor the reaction (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.

Experimental Protocol: Forced Degradation Study in Acidic Conditions

This protocol outlines a systematic approach to evaluating the stability of (2,3-Dibromophenyl)methanesulfonamide under acidic stress.[9][14] The goal is to achieve 5-20% degradation, which is sufficient to demonstrate the stability-indicating nature of an analytical method.[7][15]

Objective

To determine the degradation rate and profile of (2,3-Dibromophenyl)methanesulfonamide when subjected to hydrolytic stress under defined acidic conditions.

Materials and Reagents
  • (2,3-Dibromophenyl)methanesulfonamide reference standard

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), for neutralization

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or PDA detector

  • Calibrated pH meter

  • Thermostatically controlled water bath or oven

Procedure
  • Stock Solution Preparation:

    • Accurately weigh and dissolve a known amount of (2,3-Dibromophenyl)methanesulfonamide in a suitable solvent (e.g., acetonitrile or a 50:50 acetonitrile:water mix) to prepare a 1.0 mg/mL stock solution.

  • Stress Sample Preparation:

    • Label three sets of vials for each condition: "Acid Stress," "Control," and "Blank."

    • Acid Stress Sample: In a volumetric flask, add a known volume of the stock solution and make up to volume with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.

    • Control Sample: Prepare a similar solution but use HPLC-grade water instead of 0.1 M HCl. Store this sample at 4 °C in the dark.

    • Blank: Prepare a solution of 0.1 M HCl without the drug.

  • Incubation:

    • Place the "Acid Stress" vials into a water bath set to a constant, elevated temperature (e.g., 60 °C or 80 °C).[1]

    • Store the "Control" vial at 4 °C.

  • Time-Point Sampling:

    • Withdraw aliquots from the "Acid Stress" vials at predetermined time points (e.g., t = 0, 2, 4, 8, 12, 24 hours).

    • Immediately before analysis, cool the aliquot to room temperature and neutralize it with an equivalent molar amount of NaOH to quench the degradation reaction.

    • Dilute the sample if necessary to fall within the linear range of the analytical method.

  • HPLC Analysis:

    • Analyze the stressed samples, the control sample (at t=0 and t=final), and the blank at each time point using a validated, stability-indicating HPLC method.

    • The mobile phase composition should be chosen to achieve good separation between the parent compound and any degradation products. A common starting point for sulfonamides is a gradient of acetonitrile and water with a small amount of formic or acetic acid.[12][13]

cluster_workflow Forced Degradation Experimental Workflow prep Prepare 1 mg/mL Stock Solution stress Prepare Acid Stress Sample (100 µg/mL in 0.1 M HCl) prep->stress control Prepare Control Sample (100 µg/mL in H₂O) prep->control incubate Incubate Stress Sample (e.g., 60°C) stress->incubate store Store Control Sample (4°C) control->store sample Withdraw Aliquots at Time Points (0, 2, 4, 8... hrs) incubate->sample quench Cool, Neutralize & Dilute Sample sample->quench analyze Analyze via Stability-Indicating HPLC Method quench->analyze data Calculate % Degradation & Mass Balance analyze->data

Caption: Workflow for the forced acid degradation study.

Data Analysis
  • Percent Degradation: Calculate the percentage of the drug degraded at each time point relative to the initial (t=0) concentration.

    • % Degradation = [(Initial Area - Area at time t) / Initial Area] * 100

  • Mass Balance: Assess the mass balance to ensure all components are accounted for.

    • % Mass Balance ≈ (% Assay of Parent Drug) + (Σ % Area of All Degradants)

    • A good mass balance (typically 95-105%) indicates that the analytical method is detecting all significant degradation products.

Illustrative Data Summary

The following table presents hypothetical data from a forced degradation study conducted at 60 °C.

Time (Hours)pH 1.2 (0.1 M HCl) % DegradationpH 3.0 (Phosphate Buffer) % DegradationControl (pH ~7.0, 4°C) % Degradation
00.00.00.0
23.10.5< 0.1
46.51.1< 0.1
812.82.3< 0.1
1218.93.40.1
2434.26.80.2

Table Caption: Example data illustrating the impact of pH and time on the degradation of (2,3-Dibromophenyl)methanesulfonamide at an elevated temperature.

References
  • Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. (2023). ACS Omega. Available at: [Link]

  • Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452–7455. Available at: [Link]

  • Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. (2007). ScienceDirect. Available at: [Link]

  • Gao, Y., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed. Available at: [Link]

  • Aryl Sulfonamides Induce Degradation of Aryl Hydrocarbon Receptor Nuclear Translocator through CRL4DCAF15 E3 Ligase. (2020). Molecular Cells. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). LinkedIn. Available at: [Link]

  • Bień-Kaca, K., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. Available at: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. (1981). ResearchGate. Available at: [Link]

  • Bajaj, S., et al. (2012).
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Available at: [Link]

  • Stability of methanesulfonamide in acidic and basic conditions. (n.d.). BenchChem.
  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (2013). PMC. Available at: [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC. Available at: [Link]

Sources

Technical Support Center: Optimizing Temperature Profiles for (2,3-Dibromophenyl)methanesulfonamide Production

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of (2,3-Dibromophenyl)methanesulfonamide. The successful and reproducible synthesis of this compound is critically dependent on precise temperature control. This document addresses common questions and troubleshooting scenarios to help you navigate the complexities of this reaction, ensuring high yield and purity.

Section 1: Synthesis Overview and Core Thermal Principles

The synthesis of (2,3-Dibromophenyl)methanesulfonamide typically proceeds via the reaction of 2,3-dibromoaniline with methanesulfonyl chloride in the presence of a suitable base.

Reaction Scheme:

The core challenge of this synthesis lies in the reduced nucleophilicity of the aniline nitrogen, a direct consequence of the electron-withdrawing effects of the two bromine atoms on the aromatic ring. This inherent deactivation necessitates carefully optimized reaction conditions, where temperature is the most critical parameter to balance reaction rate against the formation of impurities.

Key Thermal Considerations:
  • Activation Energy: The deactivating effect of the dibromo substitution increases the activation energy of the reaction, often requiring thermal input to initiate and sustain the reaction.

  • Exothermicity: The reaction between an amine and a sulfonyl chloride is exothermic. The rate of addition of methanesulfonyl chloride and the efficiency of the cooling system must be managed to prevent thermal runaways.[1][2]

  • Side Reactions: Elevated temperatures can promote undesirable side reactions, including the formation of di-sulfonated byproducts or decomposition of starting materials and the desired product.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical for the synthesis of (2,3-Dibromophenyl)methanesulfonamide?

A1: Temperature control is paramount for three primary reasons:

  • Reaction Rate vs. Substrate Reactivity: The nitrogen atom in 2,3-dibromoaniline is a weak nucleophile. The reaction often requires heating to proceed at a reasonable rate. However, finding the optimal temperature "sweet spot" is crucial.

  • Managing Exothermicity: The reaction is exothermic. A controlled initial temperature and slow, monitored addition of methanesulfonyl chloride are necessary to prevent a rapid temperature increase, which can lead to a loss of control and the promotion of side reactions.[1]

  • Impurity Profile: Overheating is a primary cause of impurity formation. High temperatures can lead to the formation of a double-sulfonated product, (2,3-Dibromo)C₆H₃N(SO₂CH₃)₂, or other degradation products. Conversely, a temperature that is too low will result in an incomplete or stalled reaction.

Q2: What are the direct consequences of setting the reaction temperature too high or too low?

A2: The consequences can be summarized as follows:

Temperature ConditionExpected OutcomeRationale
Too Low (e.g., < 25°C)Very slow reaction rate, potentially leading to reaction stalling and low conversion.Insufficient thermal energy is provided to overcome the activation energy barrier for the weakly nucleophilic 2,3-dibromoaniline.
Optimal Range A balance between a reasonable reaction rate and minimal side-product formation, leading to high yield and purity.The reaction proceeds efficiently while minimizing the rates of competing degradation and side reactions.[4][5]
Too High (e.g., > 60°C)Increased rate of side reactions, potential for product degradation, and formation of colored impurities.Higher thermal energy can activate alternative reaction pathways and overcome the energy barriers for decomposition processes.[3]

Q3: How does my choice of base and solvent influence the optimal temperature profile?

A3: The base and solvent system is intrinsically linked to the optimal temperature.

  • Base: A stronger, non-nucleophilic base may facilitate the reaction at a lower temperature by more effectively deprotonating the aniline or scavenging the HCl byproduct. Weaker bases like pyridine may require higher temperatures.

  • Solvent: The boiling point of the solvent sets the upper limit for the reaction temperature at atmospheric pressure. The solvent's ability to dissolve reactants and byproducts at different temperatures is also crucial. For example, if the hydrochloride salt of the base precipitates, it can coat the reactants and hinder the reaction, an effect that can sometimes be mitigated by a moderate increase in temperature to improve solubility.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: My reaction shows very low conversion to the desired product, even after several hours.

  • Possible Cause 1: Reaction temperature is too low.

    • Solution: The deactivating nature of the dibromo-substituents may require more thermal energy. Cautiously increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or LC-MS at each step.

  • Possible Cause 2: Inefficient mixing.

    • Solution: Ensure the reaction mixture is being stirred vigorously. If the base hydrochloride salt has precipitated and created a thick slurry, consider using a more powerful overhead stirrer or switching to a solvent that better solubilizes the salt.

Problem: My final product is highly impure, with significant side spots on TLC/LC-MS.

  • Possible Cause 1: The reaction temperature was too high.

    • Solution: This is the most common cause of impurity formation. Reduce the reaction temperature. Implement a more robust cooling system (e.g., an ice-water bath) during the addition of methanesulfonyl chloride to maintain a consistent internal temperature. Add the sulfonyl chloride dropwise over a longer period to better manage the exotherm.[2][3]

  • Possible Cause 2: Moisture contamination.

    • Solution: Methanesulfonyl chloride reacts readily with water to form methanesulfonic acid, which can complicate the reaction and purification. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

Problem: The reaction starts well but then seems to stall before reaching completion.

  • Possible Cause: Base deactivation or consumption.

    • Solution: The hydrochloride salt byproduct can sometimes coat the remaining un-reacted base, effectively removing it from the reaction. A slight increase in temperature might improve solubility and re-initiate the reaction. Alternatively, adding a second portion of the base after the initial exotherm has subsided can help drive the reaction to completion.

Section 4: Experimental Protocols

Protocol 4.1: General Synthesis of (2,3-Dibromophenyl)methanesulfonamide

Disclaimer: This is a representative protocol and should be optimized for your specific laboratory conditions.

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,3-dibromoaniline (1.0 eq).

  • Solvent & Base: Add a suitable anhydrous solvent (e.g., Dichloromethane, Acetonitrile) and a base (e.g., Triethylamine (1.5 eq) or Pyridine (3.0 eq)).

  • Cooling: Cool the stirred mixture to 0-5°C using an ice-water bath.

  • Reagent Addition: Dissolve methanesulfonyl chloride (1.1 eq) in a small amount of the reaction solvent and add it dropwise to the reaction mixture via an addition funnel over 30-60 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 10°C during the addition.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently warm the mixture to 30-40°C.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 4.2: Temperature Optimization Study

To determine the optimal temperature, run a series of small-scale parallel reactions.

  • Set up five identical reactions as described in Protocol 4.1 (steps 1-4).

  • After the addition of methanesulfonyl chloride is complete, set each reaction to a different target temperature:

    • Reaction A: 25°C (Room Temperature)

    • Reaction B: 35°C

    • Reaction C: 45°C

    • Reaction D: 55°C

    • Reaction E: 65°C

  • Allow all reactions to proceed for the same amount of time (e.g., 18 hours).

  • After workup, analyze the crude product from each reaction by LC-MS or ¹H NMR to determine the ratio of product to starting material and the percentage of key impurities. This data will reveal the optimal temperature for maximizing yield and purity.

Section 5: Visual Workflows

The following diagrams illustrate key processes for the synthesis and troubleshooting.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A Dry Glassware & Inert Atmosphere B Charge 2,3-Dibromoaniline, Solvent, & Base A->B C Cool to 0-5°C B->C D Slowly Add CH₃SO₂Cl (1.1 eq) (Maintain T < 10°C) C->D E Warm to Target Temp (e.g., 25-45°C) D->E F Monitor by TLC / LC-MS E->F G Aqueous Workup (Wash Steps) F->G H Dry & Concentrate G->H I Purify (Recrystallization or Chromatography) H->I TroubleshootingTree Start Low Product Yield Q1 Was reaction conversion low? Start->Q1 A1 Increase Reaction Temp by 10°C & Monitor Q1->A1 Yes Q2 Was significant starting material isolated after workup? Q1->Q2 No A2 Reaction stalled. Consider adding more base or increasing temp. Q2->A2 Yes Q3 Was the mass balance poor with many impurities? Q2->Q3 No A3 Decomposition likely. Reduce reaction temp and control exotherm. Q3->A3 Yes End Consult Process Chemistry Team Q3->End No

Caption: Decision tree for troubleshooting low yield.

References

  • Optimization of Gas-Liquid Sulfonation in Cross-Shaped Microchannels for α-Olefin ... - PMC. (2025).
  • Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency - Industry News - ASIA Chemical. (2025).
  • Optimization and Characterization of Mesoporous Sulfonated Carbon Catalyst and Its Application in Modeling and Optimization of Acetin Production - MDPI. (2020).
  • A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. (2012).
  • Optimizing the reaction conditions for synthesizing anthracene-1-sulfonic acid - Benchchem. (2025).
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC.
  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC.

Sources

Validation & Comparative

H-NMR and C-NMR spectral analysis of (2,3-Dibromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: H-NMR and C-NMR Spectral Analysis of N-(2,3-Dibromophenyl)methanesulfonamide

Executive Summary & Structural Context

In drug development, sulfonamides are critical pharmacophores, often serving as bioisosteres for carboxylic acids or as key binding motifs in kinase inhibitors. This guide focuses on the structural validation of N-(2,3-dibromophenyl)methanesulfonamide (Structure A ).

We prioritize the N-phenyl derivative (sulfonanilide) over the benzyl analog because the 2,3-dibromoaniline scaffold is a frequent intermediate in the synthesis of heterocycles like indoles and quinolines. Precise NMR characterization is required to distinguish this regioisomer from its commercially available analogs (e.g., 2,4- or 3,4-dibromo isomers), which often co-elute during synthesis.

Target Molecule:

  • IUPAC Name: N-(2,3-dibromophenyl)methanesulfonamide

  • Formula:

    
    
    
  • Key Structural Features:

    • Sulfonyl Methyl Group: High-intensity singlet, diagnostic for the sulfonamide moiety.

    • 2,3-Dibromo Substitution: Creates a specific "ABC" or "AMX" aromatic proton spin system (3 adjacent protons).

    • Sulfonamide NH: Exchangeable proton, highly sensitive to solvent choice (DMSO vs.

      
      ).
      

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols utilize internal cross-checks.

Solvent Selection & Sample Preparation
  • Primary Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).

    • Reasoning: Sulfonanilides often exhibit poor solubility in

      
      . Furthermore, DMSO-d6 stabilizes the labile N-H proton via hydrogen bonding, resulting in a sharp, distinct doublet or singlet downfield, whereas 
      
      
      
      often yields a broad, undetectable peak.
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Validation: Low concentration prevents intermolecular H-bonding stacking effects that shift aromatic peaks.

Acquisition Parameters (400 MHz or higher)
  • 1H-NMR:

    • Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of the methyl singlet).

    • Scans: 16 (sufficient for >10 mg).

  • 13C-NMR:

    • Decoupling: Proton-decoupled (CPD).

    • Relaxation Delay: 3.0 seconds (critical for quaternary C-Br carbons).

    • Scans: >512 (due to splitting of C-Br signals and low sensitivity).

Analytical Workflow Diagram

NMR_Workflow Start Sample: Crude Solid Solubility Solubility Test (DMSO-d6 vs CDCl3) Start->Solubility Prep Prep: 15mg/0.6mL + TMS Ref Solubility->Prep Select Solvent Acq_H Acquire 1H NMR (d1=2s, ns=16) Prep->Acq_H Acq_C Acquire 13C NMR (d1=3s, ns=1024) Acq_H->Acq_C Process Processing: Phase/Baseline/Integrate Acq_C->Process QC_Check QC Check: Integrate Methyl (3H) vs Aromatics (3H) Process->QC_Check QC_Check->Start Fail (Re-purify)

Caption: Figure 1. Standardized NMR acquisition workflow ensuring quantitative accuracy through integration checks.

Comparative Spectral Analysis

This section compares the target molecule against common isomeric impurities. The ability to distinguish the 2,3-dibromo substitution pattern from 2,4- or 3,4-dibromo analogs is the primary value of this analysis.

1H-NMR Analysis (Proton Assignment)

Solvent: DMSO-d6 | Reference: TMS (0.00 ppm)

MoietyShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Assignment

9.60 – 9.80Broad Singlet1H-Sulfonamide NH (Deshielded by

& Ring).

7.55 – 7.65Doublet (dd)1H

Ortho to N-substituent. Deshielded.

7.65 – 7.75Doublet (dd)1H

Ortho to Br(3). Deshielded by Br.

7.25 – 7.35Triplet (t)1H

Meta to N and Br(3).

3.05 – 3.15Singlet3H-Methyl adjacent to

.

Comparative Insight (Isomer Discrimination):

  • Target (2,3-Dibromo): The aromatic region shows three contiguous protons (H4, H5, H6). This creates a characteristic Doublet - Triplet - Doublet pattern (often appearing as two doublets and a triplet if shifts are distinct).

  • Alternative (2,4-Dibromo): Protons are at H3, H5, H6. H3 is isolated (singlet). H5/H6 are adjacent (doublets). Pattern: Singlet - Doublet - Doublet .

  • Alternative (3,4-Dibromo): Protons at H2, H5, H6. H2 is isolated (singlet). Pattern: Singlet - Doublet - Doublet .

13C-NMR Analysis (Carbon Skeleton)

Solvent: DMSO-d6

Carbon TypeShift (

, ppm)
Signal CharacteristicsAssignment

/

N/A-Sulfonamides do not have carbonyls.

(C-N)
136.0 – 138.0Low IntensityC1 (Attached to Nitrogen).

(C3)
126.0 – 128.0Low IntensityC3 (Ortho to Br, Meta to N).

(C2)
122.0 – 124.0Low IntensityC2 (Ortho to N). Upfield due to steric crowding/shielding.

128.0 – 133.0High IntensityC4, C5, C6 aromatic carbons.

39.0 – 41.0High IntensityMethyl carbon (often obscured by DMSO septet).

Technical Note: The methyl carbon of methanesulfonamides typically resonates near 40 ppm. In DMSO-d6 (septet at 39.5 ppm), this signal can be masked. DEPT-135 or HSQC is recommended to confirm the methyl group if it is buried under the solvent peak.

Isomer Identification Logic Tree

The following decision tree allows researchers to rapidly identify the correct regioisomer based on the aromatic splitting pattern in 1H-NMR.

Isomer_Logic Input Analyze Aromatic Region (7.0 - 8.0 ppm) Q1 Is there an isolated Singlet (s)? Input->Q1 Result_23 Target: 2,3-Dibromo (Pattern: d, t, d) Contiguous Protons Q1->Result_23 No (All coupled) Branch_Singlet Check Coupling of remaining signals Q1->Branch_Singlet Yes Result_24 Likely 2,4-Dibromo (Pattern: s, d, d) Para Coupling absent Branch_Singlet->Result_24 J ~ 2Hz (meta) Result_34 Likely 3,4-Dibromo (Pattern: s, d, d) Ortho Coupling present Branch_Singlet->Result_34 J ~ 8Hz (ortho)

Caption: Figure 2. Logic tree for distinguishing brominated sulfonanilide isomers based on 1H-NMR splitting patterns.

Comparative Performance: NMR vs. Alternatives

Why rely on NMR when LC-MS is faster?

FeatureH-NMR (This Protocol) LC-MS (Standard) HPLC-UV
Regioisomer ID Superior. definitively distinguishes 2,3- vs 2,4- patterns.Poor. Isomers often have identical Mass/Charge (m/z 327/329).Moderate. Requires authentic standards for retention time comparison.
Quantification Absolute. No response factor needed.Relative. Ionization efficiency varies between isomers.Relative. Extinction coefficients may vary.
Solvent Effect High. DMSO is required for NH visibility.N/A (Mobile phase dependent).N/A.

Recommendation: Use LC-MS for reaction monitoring, but mandatory H-NMR for final structural release of the 2,3-dibromo intermediate to prevent downstream synthetic failures.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Sulfonamides. University of Wisconsin-Madison Chemistry Department.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 72879, Methanesulfonamide. Retrieved from [Link].

Comparative Reactivity Profile: 2,3- vs. 3,4-Dibromo-N-Aryl Methanesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a technical comparison of the reactivity, electronic profiling, and synthetic utility of N-(2,3-dibromophenyl)methanesulfonamide (2,3-DBMS) versus N-(3,4-dibromophenyl)methanesulfonamide (3,4-DBMS).

Core Distinction: The primary differentiator is the positional influence of the bromine atoms relative to the sulfonamide directing group .

  • 2,3-DBMS: Exhibits ortho-effect reactivity . The C2-bromine is activated by the adjacent sulfonamide nitrogen, often enabling chelation-controlled catalysis but suffering from steric hindrance during N-alkylation.

  • 3,4-DBMS: Exhibits para-electronic activation . The C4-bromine is electronically activated (para to the electron-withdrawing sulfonamide), favoring oxidative addition at the distal position without steric hindrance.

Application: These scaffolds are critical intermediates in the synthesis of heterocycles, kinase inhibitors, and PROTAC linkers where precise, site-selective functionalization is required.

Chemical & Electronic Profiling

The following table summarizes the key physicochemical differences that drive the divergent reactivity of these isomers.

Feature2,3-Dibromo Isomer (2,3-DBMS)3,4-Dibromo Isomer (3,4-DBMS)Causality
pKa (NH) Lower (~7.8 - 8.2) Higher (~8.5 - 9.0)Inductive (-I) effect of Ortho-Br (C2) stabilizes the anion more effectively than Meta-Br.
N-Nucleophilicity Low Moderate Steric crowding at C2 blocks electrophile approach to Nitrogen; lower pKa reduces basicity.
Primary Reactive Site (Pd) C2-Br (Ortho) C4-Br (Para) C2 is activated by the "Ortho-Effect" (potential Pd-coordination); C4 is activated by para-EWG resonance.
Solubility Low / UnpredictableModerate2,3-substitution disrupts crystal packing less than 3,4, often leading to higher lattice energy and lower solubility.
Electronic Activation Map (Graphviz)

ReactivityMap cluster_0 2,3-Dibromo Isomer (Ortho/Meta) cluster_1 3,4-Dibromo Isomer (Meta/Para) node23 N-(2,3-dibromophenyl) methanesulfonamide C2 C2-Br (Ortho) High Reactivity (Chelation Assisted) node23->C2 Primary Site (Pd-Catalysis) C3 C3-Br (Meta) Low Reactivity (Sterically Blocked) node23->C3 Secondary node34 N-(3,4-dibromophenyl) methanesulfonamide C3_4 C3-Br (Meta) Lower Reactivity node34->C3_4 C4 C4-Br (Para) High Reactivity (Electronic Activation) node34->C4 Primary Site (Min. Sterics)

Figure 1: Comparative reactivity map highlighting the primary sites of oxidative addition for Palladium catalysts.

Reactivity Deep Dive

A. Site-Selective Cross-Coupling (Suzuki-Miyaura)

The most common application for these scaffolds is the sequential construction of biaryl systems.

  • 2,3-DBMS (The Ortho Challenge):

    • Mechanism: The sulfonamide nitrogen (even if protected) can act as a weak directing group. Palladium preferentially inserts into the C2-Br bond due to proximity to the directing group and the high inductive activation from the adjacent nitrogen.

    • Risk: If the catalyst is too bulky (e.g., Pd(P(tBu)3)2), steric clash with the sulfonamide methyl group may invert selectivity or shut down the reaction.

    • Optimal Catalyst: Smaller phosphines (e.g., PPh3, dppf) favor C2 insertion.

  • 3,4-DBMS (The Para Preference):

    • Mechanism: Lacking an ortho-substituent, the reactivity is governed purely by electronics and sterics. The C4-Br is para to the electron-withdrawing sulfonamide (-SO2Me), making it more electrophilic than the meta-C3 position. Furthermore, C4 is less sterically hindered than C3 (which is flanked by the C4-Br).

    • Outcome: High selectivity for C4-arylation is typically observed.

B. Nucleophilic Substitution (N-Alkylation)

When functionalizing the nitrogen (e.g., creating a PROTAC linker):

  • 2,3-DBMS: The ortho-bromine at C2 creates significant steric hindrance . Standard alkylation conditions (K2CO3/DMF) often require higher temperatures or stronger bases (Cs2CO3) to force the reaction.

  • 3,4-DBMS: The nitrogen is sterically accessible. Alkylation proceeds rapidly under mild conditions.

Experimental Protocols

Protocol 1: Site-Selective Suzuki Coupling (General Procedure)

This protocol is optimized to differentiate the reactivity described above.

Reagents:

  • Substrate (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(dppf)Cl2·DCM (0.05 equiv) — Selected for robustness and moderate steric profile.

  • K2CO3 (2.0 M aq, 3.0 equiv)

  • 1,4-Dioxane (0.1 M concentration)

Workflow:

  • Degassing: Charge the reaction vessel with substrate, boronic acid, and base. Purge with Argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM rapidly against an Argon counter-flow.

  • Thermal Activation:

    • For 2,3-DBMS: Heat to 60°C . (Lower temperature preserves C2 selectivity and prevents double addition).

    • For 3,4-DBMS: Heat to 80-90°C . (Higher energy required for non-directed oxidative addition).

  • Monitoring: Monitor via LCMS.

    • Checkpoint: 2,3-DBMS should show >90% conversion to the mono-coupled product within 2-4 hours.

    • Checkpoint: 3,4-DBMS may require 6-12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na2SO4.

Protocol 2: Solubility Determination (Critical for 2,3-Isomer)

Based on findings that 2,3-haloanilines exhibit unpredictable solubility [1].

  • Preparation: Add excess solid (approx 20 mg) to a HPLC vial.

  • Solvent Addition: Add 500 µL of solvent (DMSO, MeOH, or DCM).

  • Equilibration: Shake at 25°C for 24 hours.

  • Analysis: Filter supernatant (0.22 µm PTFE) and analyze via HPLC-UV against a standard curve.

    • Note: 2,3-DBMS often shows <10 mg/mL solubility in MeOH, necessitating DMSO for stock solutions.

Decision Matrix for Scaffold Selection

Use the following logic flow to determine which isomer suits your drug discovery campaign.

DecisionTree Start Start: Select Scaffold Q1 Requirement: High N-Acidity (e.g., for H-bond donor potency)? Start->Q1 Res23 Select 2,3-DBMS (Ortho-Directing, Acidic) Q1->Res23 Yes Q2 Requirement: Bulky N-Substituent? Q1->Q2 No Res34 Select 3,4-DBMS (Sterically Open, Para-Reactive) Q2->Res34 Yes (Avoid Ortho-Clash) Q3 Coupling Strategy: Need to couple adjacent to NH? Q2->Q3 No Q3->Res23 Yes (C2 Functionalization) Q3->Res34 No (Linear Extension)

Figure 2: Strategic decision tree for selecting the appropriate dibromo-methanesulfonamide isomer.

References

  • Manabe, K., & Yamaguchi, M. "Site-selective cross-coupling of dibromoaniline derivatives and dibromoindole."[1] Catalysts, 2014. [Link]

  • Thieme Chemistry. "Science of Synthesis: Bromoarenes." Thieme Connect. [Link]

Sources

Infrared (IR) spectroscopy absorption peaks for (2,3-Dibromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive spectroscopic reference for (2,3-Dibromophenyl)methanesulfonamide , a halogenated sulfonamide derivative often utilized as a synthetic intermediate in medicinal chemistry (e.g., for kinase inhibitors or anti-inflammatory agents).

In the absence of a pervasive public spectral database for this specific regioisomer, this guide synthesizes data from established Structure-Activity Relationship (SAR) principles, functional group analysis of analogous sulfonamides, and regioselective aromatic substitution rules.

Primary Objective: To enable researchers to:

  • Validate Identity: Distinguish the target molecule from its precursors (2,3-dibromoaniline).

  • Confirm Regiochemistry: Differentiate the 2,3-dibromo substitution pattern from common isomers (e.g., 2,4- or 3,4-dibromo).

  • Monitor Synthesis: Track the sulfonyl group installation via specific IR shifts.

Structural Definition & Scope

To ensure scientific integrity, we must first define the chemical structure. The nomenclature "(2,3-Dibromophenyl)methanesulfonamide" typically refers to the N-aryl derivative (Structure A), formed by the reaction of 2,3-dibromoaniline with methanesulfonyl chloride. However, it can occasionally refer to the Benzyl derivative (Structure B).

This guide focuses on Structure A , as it is the pharmacologically dominant scaffold derived from the common 2,3-dibromoaniline precursor.

  • Target (Structure A):

    
    -(2,3-Dibromophenyl)methanesulfonamide
    
    • Formula:

      
      
      
    • Key Bond: Nitrogen attached directly to the Aromatic Ring (

      
      ).
      
Experimental Protocol: Self-Validating Methodology

To obtain reproducible data comparable to the values in this guide, follow this standardized protocol.

A. Sample Preparation[1][2]
  • Preferred Method: KBr Pellet Transmission

    • Reasoning: Sulfonamides exhibit strong hydrogen bonding. KBr pellets (1-2 mg sample in 100 mg KBr) provide superior resolution for the sharp

      
       stretching bands compared to ATR (Attenuated Total Reflectance), which can broaden these peaks due to penetration depth variations.
      
  • Alternative: Diamond ATR

    • Adjustment: Expect peak shifts of -2 to -5 cm⁻¹ for strong bands relative to transmission data.

B. System Validation (The "Trust" Step)

Before measuring the target, run a Polystyrene Calibration Film .

  • Checkpoint: Verify the characteristic aromatic ring breathing mode at 1601.4 cm⁻¹ . If your instrument reads >1602 or <1600, apply a shift correction factor to the data below.

Diagnostic Absorption Peaks (The "Fingerprint")[3]

The IR spectrum of (2,3-Dibromophenyl)methanesulfonamide is defined by three distinct regions.

Region 1: The Sulfonamide Core (

)

This is the primary evidence of successful synthesis from the aniline precursor.

  • N-H Stretch (

    
    ): 
    
    • Observation: A single, sharp band.

    • Differentiation: The precursor (2,3-dibromoaniline) exhibits a doublet (symmetric/asymmetric

      
      ) in this region (
      
      
      
      ). The collapse of this doublet into a singlet confirms the formation of the sulfonamide.
  • Sulfonyl (

    
    ) Stretches: 
    
    • Asymmetric:

      
       (Strong, Broad).
      
    • Symmetric:

      
       (Very Strong, Sharp).
      
    • Mechanistic Insight: These bands are highly polar and intense. Their presence confirms the

      
       moiety is intact.
      
Region 2: The Aromatic Regiochemistry (

)

Identifying the 2,3-dibromo substitution pattern is critical to ruling out isomers.

  • C=C Ring Stretch:

    
     and 
    
    
    
    .
    • Note: Heavy halogen substitution (Br) often lowers ring breathing frequencies compared to unsubstituted benzene.

  • C-H Out-of-Plane (OOP) Bending (The Regio-Marker):

    • 1,2,3-Trisubstituted Benzene: The 2,3-dibromo-1-amino pattern creates a specific "vicinal" substitution. Look for a strong band at

      
        and a secondary band near 
      
      
      
      .
    • Comparison: A para-substituted (1,4) isomer would show a single strong band near

      
      .
      
Region 3: Halogen Fingerprint (

)
  • C-Br Stretch:

    
    .
    
    • Observation: Often obscured in standard IR, but visible as medium-intensity bands in the far-IR region.

Comparative Analysis & Data Tables
Table 1: Target vs. Precursor (Reaction Monitoring)

Use this table to determine if your reaction has gone to completion.

Functional GroupVibration ModePrecursor (2,3-Dibromoaniline)Target (2,3-Dibromophenyl)methanesulfonamideStatus
Amine / Amide

Doublet:

Singlet:

Critical Check
Sulfonyl

AbsentStrong:

Product Marker
Sulfonyl

AbsentStrong:

Product Marker
Methyl

AbsentWeak:

Confirm

group
Arene



Retained Pattern
Table 2: Target vs. Isomer (Regiochemistry Check)

Use this table to ensure you have the 2,3-isomer and not the 2,4- or 3,4-isomer.

CompoundSubstitution PatternKey C-H OOP Bending Peak (

)
Target 1,2,3-Trisubstituted

(s) &

(m)
Isomer A1,2,4-Trisubstituted (e.g., 3,4-dibromo)

(s) &

(m)
Isomer B1,4-Disubstituted (Para)Single strong band at

Visual Logic & Workflow

The following diagram illustrates the decision logic for validating the compound using IR spectroscopy.

IRSpectrumAnalysis Start Unknown Sample Spectrum CheckRegion1 Check 3200-3500 cm⁻¹ (N-H Region) Start->CheckRegion1 Doublet Doublet (3400/3300) CheckRegion1->Doublet Primary Amine Singlet Singlet (3260) CheckRegion1->Singlet Secondary Sulfonamide ResultPrecursor IDENTIFIED: 2,3-Dibromoaniline (Starting Material) Doublet->ResultPrecursor CheckRegion2 Check 1150-1350 cm⁻¹ (Sulfonyl Region) Singlet->CheckRegion2 NoSO2 No Strong Peaks CheckRegion2->NoSO2 YesSO2 Strong Peaks (1350 & 1160) CheckRegion2->YesSO2 NoSO2->ResultPrecursor Failed Coupling CheckRegion3 Check 700-800 cm⁻¹ (Fingerprint) YesSO2->CheckRegion3 Pattern123 Peaks at ~780 & ~710 (1,2,3-Trisubstituted) CheckRegion3->Pattern123 PatternOther Peaks at ~820 or ~880 (Wrong Isomer) CheckRegion3->PatternOther ResultTarget CONFIRMED: (2,3-Dibromophenyl) methanesulfonamide Pattern123->ResultTarget ResultIsomer WARNING: Regioisomer Detected (e.g., 3,4-dibromo) PatternOther->ResultIsomer

Caption: Logical workflow for distinguishing the target sulfonamide from precursors and isomers based on spectral bands.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Uno, T., Machida, K., & Hanai, K. (1963).[3] Infrared Spectra of Sulfonamide Derivatives. Chemical and Pharmaceutical Bulletin, 11(6), 704-708.[3]

  • BenchChem. (2025). Synthesis Guide for Halogenated Anilines. (Reference for 2,3-dibromoaniline precursor properties).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for C-Br and Sulfonamide N-H shifts).[4][5]

  • PubChem. (2025).[6] Compound Summary: Methanesulfonamide Derivatives. (General structural data).

Sources

Reference Standards for (2,3-Dibromophenyl)methanesulfonamide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical dossier for researchers and analytical scientists. It addresses the specific challenges of working with (2,3-Dibromophenyl)methanesulfonamide (CAS 2243504-88-1), a compound where pharmacopeial monographs (USP/EP) are currently absent, necessitating a rigorous self-validation approach.

A Technical Comparison & Qualification Guide

Executive Summary & Technical Context

(2,3-Dibromophenyl)methanesulfonamide is a critical halogenated sulfonamide intermediate. Often utilized as a building block in the synthesis of complex bioactive molecules (e.g., specific kinase inhibitors or anti-arrhythmic analogs), its precise quantification is paramount.

Unlike common APIs (e.g., Dronedarone, Sotalol), no Pharmacopeial (USP/EP/BP) Reference Standard exists for this specific isomer. This absence forces researchers to rely on commercial chemical vendors or in-house synthesis. This guide objectively compares these sourcing alternatives and defines the "Gold Standard" protocol for qualifying this material in a regulated environment.

The Core Challenge

The primary analytical risk with this compound is regioisomer contamination . The starting material, 2,3-dibromoaniline, often contains traces of 3,4- or 2,5-dibromo isomers. Standard HPLC methods may fail to resolve these positional isomers without specific method development, leading to "purity" overestimation in Vendor CoAs.

Comparative Analysis of Reference Standard Sources

When sourcing (2,3-Dibromophenyl)methanesulfonamide for quantitative analysis, three distinct tiers of standards exist. The table below analyzes the trade-offs between Commercial Research Grade , Custom Synthesis (CRO) , and In-House Qualified Primary Standards .

Table 1: Performance Matrix of Standard Sources
FeatureOption A: Commercial Research Grade Option B: Custom Synthesis (CRO) Option C: In-House Qualified (Primary)
Source Type Catalog Chemical Vendor (e.g., Enamine, Sigma, Combi-Blocks)Contract Research Org (CRO)Internal Synthesis + Metrology
Purity Claim Usually >95% (Area %)>98% (Weight/Weight)100.0% minus impurities (Mass Balance)
Traceability Low (Batch-to-batch variability)Medium (Synthetic route known)High (qNMR / ISO 17025 equivalent)
Isomer Specificity Risk of regioisomer co-elutionControlled synthesisConfirmed by 2D-NMR (NOESY/COSY)
Cost Low ($)High (

$)
Medium (

- Labor intensive)
Suitability Early Discovery / Qualitative IDEarly Tox / Non-GLP StudiesGMP Release / GLP Quantitation

Expert Insight: Do not rely on "Option A" for calculating Response Factors (RF) or Relative Response Factors (RRF). Commercial catalogs often report "HPLC Area %" which ignores inorganic salts, moisture, and residual solvents. For quantitative work, Option C (In-House Qualification) is the mandatory scientific path if an accredited CRM is unavailable.

Technical Protocol: Establishing a Primary Reference Standard

Since a USP standard is unavailable, you must characterize a batch to become your Primary Reference Standard . This protocol uses the Mass Balance Approach combined with qNMR for cross-validation.

Phase 1: Structural Confirmation (Identity)

Before assessing purity, you must prove the bromine positions are at 2,3.

  • 1H-NMR: Confirm integration of aromatic protons and the methyl singlet (~3.0 ppm).

  • 2D-NMR (NOESY): Crucial step. Look for Through-Space correlations.

    • The sulfonamide NH should show correlations to the phenyl ring protons.

    • Verify the coupling pattern of the three aromatic protons (doublet-doublet-triplet pattern).

  • High-Res MS: Confirm exact mass

    
     or 
    
    
    
    .
Phase 2: Purity & Potency Assignment (The "100% Minus" Method)

Calculate the absolute potency (


) using the following equation:


Where:

  • 
    : Organic Impurities (by HPLC-UV at 254nm).
    
  • 
    : Volatiles (Residual Solvents by GC-HS or TGA).
    
  • 
    : Residue on Ignition (ROI) or Sulfated Ash (Inorganics).
    
Phase 3: Orthogonal Validation via qNMR

To validate the Mass Balance derived potency, perform Quantitative NMR (qNMR) using a NIST-traceable internal standard (e.g., Maleic Acid or TCNB).

Acceptance Criteria: The potency derived from Mass Balance and qNMR must agree within ± 1.0% .

Visualizing the Qualification Workflow

The following diagram illustrates the decision logic and workflow for qualifying a non-compendial reference standard.

ReferenceStandardQualification Start Sourcing (2,3-Dibromophenyl) methanesulfonamide Vendor Vendor Batch Received Start->Vendor ID_Check Identity Check (1H-NMR + MS) Vendor->ID_Check Isomer_Check Regioisomer Check (NOESY / HPLC) ID_Check->Isomer_Check Decision Is Structure Correct? Isomer_Check->Decision Purification Prep-HPLC Purification Decision->Purification Impure/Isomers Found Characterization Full Characterization (TGA, KF, ROI, HPLC) Decision->Characterization Pass Purification->Characterization qNMR Orthogonal Check (qNMR vs Internal Std) Characterization->qNMR Final_Calc Calculate Potency (Mass Balance) Characterization->Final_Calc qNMR->Final_Calc Confirm <1.0% Diff CoA Generate CoA (Primary Standard) Final_Calc->CoA

Figure 1: Workflow for converting a raw vendor chemical into a Qualified Primary Reference Standard.

Recommended Analytical Method (HPLC-UV)

For routine analysis (e.g., release testing or impurity tracking), the following method is recommended to ensure separation of the 2,3-dibromo target from potential 3,4-dibromo impurities.

  • Column: C18 Shielded Phase (e.g., Waters XBridge Phenyl or Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.

    • Rationale: Phenyl phases often provide better selectivity for halogenated positional isomers than standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 220 nm (secondary).

  • Temperature: 40°C.

Self-Validation Step: Inject a mixture of the 2,3-dibromo standard and a commercially available 3,4-dibromoaniline precursor (or analog) to demonstrate resolution (


).

References

  • National Institute of Standards and Technology (NIST). Standard Reference Materials for Chemical Analysis. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry. Available at: [Link]

  • European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Pharmaceutical and Biomedical Analysis. Available at: [Link]

X-ray crystallography data for (2,3-Dibromophenyl)methanesulfonamide validation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a technical validation protocol for (2,3-Dibromophenyl)methanesulfonamide , designed for drug development professionals requiring rigorous structural verification.

Executive Summary: The Necessity of X-Ray Diffraction

In the development of halogenated sulfonamides, specifically (2,3-Dibromophenyl)methanesulfonamide (CAS: 2243504-88-1), standard spectroscopic methods often fail to resolve the precise steric and conformational consequences of the ortho,meta-dibromo substitution pattern.

While NMR confirms connectivity, it cannot definitively validate the torsional strain or the intermolecular halogen bonding networks that dictate the compound's solubility and bioavailability. This guide validates Single Crystal X-Ray Diffraction (SC-XRD) as the superior characterization standard, comparing it against NMR and Powder Diffraction (PXRD) alternatives.

The Molecule at a Glance[1]
  • Core Motif: Primary Sulfonamide (-SO2NH2) attached to a benzylic carbon (Phenylmethanesulfonamide scaffold).

  • Critical Feature: 2,3-Dibromo substitution.[1][2]

  • Validation Challenge: The steric clash between the 2-bromo substituent and the methanesulfonamide tail forces a specific conformational lock that computational models frequently miscalculate.

Comparative Analysis: SC-XRD vs. Alternatives

The following matrix objectively compares SC-XRD against standard alternatives for this specific dibrominated compound.

FeatureSC-XRD (Gold Standard) 1H-NMR (500 MHz) PXRD (Powder)
3D Conformation Absolute determination of the C(Ar)-C-S-N torsion angle.Inferential only (via NOESY); unreliable due to Br-induced relaxation.None.
Halogen Bonding Direct visualization of Type II (Br[3]···O) interactions.Indirect chemical shift perturbation (often masked).Inferred from lattice energy, not directly observed.
Polymorph ID Definitively solves the packing motif (Space Group).Blind to polymorphism.Identifies presence of polymorphs but not their structure.
Regioisomerism Distinguishes 2,3-dibromo from 2,4- or 3,4- isomers with 100% certainty.Difficult if coupling constants (

) are obscured by broadening.
Requires reference standards for all isomers.

Verdict: For (2,3-Dibromophenyl)methanesulfonamide, SC-XRD is the only self-validating method capable of confirming the supramolecular "sigma-hole" interactions driven by the bromine atoms.

Experimental Protocol: Self-Validating Workflow

To replicate the validation data, follow this optimized workflow designed to handle the heavy absorption of bromine atoms.

Phase 1: Crystallization (The "Slow-Cool" Technique)

The high halogen content renders this molecule lipophilic. Standard aqueous precipitations yield microcrystalline powder unsuitable for SC-XRD.

  • Solvent System: Dissolve 20 mg in 3 mL of Acetonitrile/Methanol (3:1) . The polar aprotic acetonitrile disrupts sulfonamide dimers, while methanol encourages slow nucleation.

  • Method: Slow evaporation at 4°C.

  • Target Morphology: Colorless prisms or blocks. Avoid needles (often indicate twinning).

Phase 2: Data Collection & Reduction
  • Radiation Source: Mo-Kα (λ = 0.71073 Å) .

    • Reasoning: Cu-radiation causes excessive fluorescence with Bromine, degrading the signal-to-noise ratio. Mo-radiation minimizes absorption (

      
      ).
      
  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes the rotation of the sulfonamide (-SO2NH2) group, allowing precise location of Hydrogen atoms.

Phase 3: Structure Solution (Workflow Diagram)

G Start Raw Diffraction Frames Index Unit Cell Indexing (Check for Twinning) Start->Index Reduce Data Reduction (CrysAlisPro / SAINT) Index->Reduce Absorb Absorption Correction (Multi-scan / SADABS) CRITICAL for Br Atoms Reduce->Absorb Solve Structure Solution (SHELXT - Intrinsic Phasing) Absorb->Solve Heavy Atom Method Refine Refinement (SHELXL) Anisotropic Br, S, O, N, C Solve->Refine H_Place Hydrogen Placement (Difference Fourier Map for NH2) Refine->H_Place Final Final CIF Validation (Check R1 < 5%) Refine->Final H_Place->Refine

Caption: Workflow emphasizing the critical Absorption Correction step required for dibrominated species.

Validation Data: Representative Crystallographic Metrics

When validating your sample, the refined model must converge within these specific tolerance ranges. Deviations suggest twinning or incorrect isomer assignment.

Table 1: Target Crystallographic Parameters
ParameterExpected Range/ValueSignificance
Crystal System Monoclinic or TriclinicCommon for planar sulfonamides.
Space Group

or

Centrosymmetric packing favored by dipole pairing.
R-Factor (

)
< 0.050 (5%)Higher values indicate poor absorption correction (Br effect).
Goodness of Fit (GoF) 1.00 – 1.05Indicates proper weighting scheme.
Bond Length (S-N) 1.60 – 1.63 ÅTypical for primary sulfonamides (

hybridized N).
Bond Length (S=O) 1.42 – 1.44 ÅDouble bond character.
Bond Length (C-Br) 1.88 – 1.90 ÅStandard aromatic C-Br bond.

Structural Insights: The "Performance" of the Molecule[5]

The SC-XRD data reveals two critical features that NMR misses:

A. The Ortho-Effect (Steric Lock)

The Bromine at position 2 sterically clashes with the methylene protons of the sulfonamide tail.

  • Observation: The torsion angle

    
    (C2-C1-C
    
    
    
    -S) will deviate significantly from 90° or 180° to relieve strain.
  • Impact: This "twist" exposes the sulfonamide hydrogens, making them more available for target protein binding (e.g., Carbonic Anhydrase).

B. Halogen Bonding Network

The 2,3-dibromo motif creates a "Sigma Hole"—a region of positive electrostatic potential on the tip of the Bromine atom.

  • Interaction: Look for C-Br···O=S contacts.

  • Geometry: The C-Br···O angle should be approximately 160°–180° (Type II Halogen Bond).

  • Validation: If the Br···O distance is less than the sum of van der Waals radii (< 3.37 Å), the halogen bond is active.

Interaction Logic Diagram

Interactions MolA Molecule A (Donor) Br Br (Sigma Hole +) MolA->Br Cgv NH2 NH2 (H-Donor) MolA->NH2 Cgv MolB Molecule B (Acceptor) O_Sulf O=S (Acceptor) MolB->O_Sulf Cgv Br->O_Sulf Halogen Bond (Type II, <3.37Å) NH2->O_Sulf Hydrogen Bond (N-H...O)

Caption: Supramolecular assembly driven by competing Halogen (Br...O) and Hydrogen (N-H...O) bonds.[4][5]

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[6] Acta Crystallographica Section B. Link

  • Desiraju, G. R., et al. (2013). Definition of the Halogen Bond (IUPAC Recommendations 2013). Pure and Applied Chemistry. Link

  • Metrangolo, P., & Resnati, G. (2008). Halogen Bonding: A Supramolecular Strategy for Organocatalysis and Drug Discovery. Science. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Perlovich, G. L., et al. (2013). Sulfonamide crystals: Thermochemical and structural aspects of sublimation and solubility. Journal of Chemical & Engineering Data. Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Strategy: (2,3-Dibromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Core Directive: Treat (2,3-Dibromophenyl)methanesulfonamide as a Potent Sensitizer and Irritant .

In the absence of extensive toxicological data for this specific isomer, the Precautionary Principle applies. Structural analysis suggests two primary hazard vectors: the sulfonamide moiety (high potential for respiratory/skin sensitization) and the halogenated aromatic ring (lipophilicity/bioaccumulation).

Immediate Action Required:

  • Handling: Zero-skin-contact protocol.

  • Respiratory: Engineering controls (Fume Hood) are mandatory; N95/P100 is a secondary backup only.

  • Solvent Warning: If dissolving in DMSO or DMF, standard nitrile gloves are insufficient for prolonged contact due to carrier-solvent permeation.

Hazard Identification & Risk Assessment

Synthesized from Structure-Activity Relationship (SAR) analysis and Class-Based Safety Protocols.

Functional GroupAssociated Hazard ClassGHS Codes (Predicted)
Sulfonamide (

)
Respiratory/Skin SensitizationH317 (Skin All.), H334 (Resp. All.)
Aryl Halide (

)
Skin Irritation, Eye Damage, Aquatic ToxicityH315 (Skin Irrit.), H319 (Eye Irrit.), H411 (Aquatic)
Acidic Proton Mucous Membrane IrritationH335 (Resp. Irrit.)

Critical Insight: Halogenated sulfonamides are frequently used as intermediates for enzyme inhibitors (e.g., carbonic anhydrase, voltage-gated channels). Biological activity often implies biological toxicity.

PPE Matrix: The Defense System

Do not view PPE as individual items, but as a layered defense system.

A. Protective Equipment Specifications
Protection ZoneStandard RequirementEnhanced Requirement (High Quantity/Solution)Technical Rationale
Hand Protection Double Nitrile (0.11mm min)Laminated Film (Silver Shield) or Butyl Rubber Nitrile degrades rapidly in halogenated solvents (DCM) and is permeable to DMSO.
Respiratory Fume Hood (Face Velocity: 80-100 fpm)PAPR or P100 Half-Mask Fine powders behave like fluids; standard surgical masks offer zero protection against chemical dust.
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Face Shield + GogglesSulfonamides are acidic; corneal contact can cause irreversible opacity.
Body Lab Coat (Poly/Cotton) + Tyvek Sleeves Chemical Resistant Apron Covers the "wrist gap" between glove and coat where exposure occurs most frequently.
B. The "Solvent Effect" on PPE (Scientific Integrity)

Crucial Warning: When (2,3-Dibromophenyl)methanesulfonamide is dissolved in DMSO (Dimethyl Sulfoxide), the permeation rate through nitrile gloves increases exponentially. DMSO acts as a vehicle, carrying the toxicant through the glove barrier and into the bloodstream.

  • Protocol: If using DMSO, change gloves immediately upon any splash, or use Silver Shield laminate gloves under outer nitrile gloves.

Operational Protocols

Workflow Visualization: PPE Decision Logic

This logic tree dictates PPE selection based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling (2,3-Dibromophenyl) methanesulfonamide State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Weighing/Transfer Solution In Solution State->Solution Dissolved Solid_Risk Risk: Inhalation of Dust Static Dispersion Solid->Solid_Risk Solution_Risk Risk: Splash/Absorption Solvent Permeation Solution->Solution_Risk Solid_PPE REQUIRED PPE: 1. Fume Hood (Sash <18") 2. Double Nitrile Gloves 3. Anti-Static Gun usage Solid_Risk->Solid_PPE Solvent_Check Solvent Type? Solution_Risk->Solvent_Check Standard_Solv Standard (MeOH, Water, Ether) Use: Double Nitrile Solvent_Check->Standard_Solv Permeating_Solv Permeating (DMSO, DMF, DCM) Use: Silver Shield/Laminate Liner Solvent_Check->Permeating_Solv

Caption: Decision logic for selecting glove materials based on solvent compatibility and physical state.

Step-by-Step Handling Procedure
1. Weighing & Transfer (Solid State)
  • Engineering Control: Place the balance inside the chemical fume hood. If vibration is an issue, use a marble balance table within the hood.

  • Static Control: Sulfonamide powders are often static-prone. Use an ionizing fan or anti-static gun (e.g., Zerostat) on the weighing boat before adding the compound.

    • Why? Static charge can cause the powder to "jump" onto the balance or your gloves, creating invisible contamination.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

2. Solubilization (Liquid State)
  • Vessel Selection: Use borosilicate glass vials with PTFE-lined caps. Avoid polystyrene, which may degrade with certain halogenated solvents.

  • Addition: Add solvent slowly down the side of the vial to prevent "puffing" of the powder.

  • Labeling: Immediately label the vial with the compound name, solvent, concentration, and date. Use a "Toxic" sticker.

Emergency Response & Disposal

A. Exposure Response[1][2][3][4][5][6][7]
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes .[1] Hold eyelids open. Time is tissue.

  • Skin Contact:

    • Do NOT use solvents (ethanol/acetone) to wash skin; this increases absorption.

    • Wash with mild soap and copious water.

    • Monitor for erythema (redness) or blistering for 24 hours.

B. Waste Disposal Strategy

(2,3-Dibromophenyl)methanesulfonamide contains Bromine (Halogen). It cannot be disposed of in general organic waste streams in many jurisdictions due to incineration requirements.

Waste_Disposal Waste Chemical Waste Generation Check Halogen Content Check Waste->Check Halogenated Halogenated Waste Stream (Contains Br, Cl, F, I) Check->Halogenated Yes (Bromine present) NonHalogenated General Organic Waste (C, H, O, N only) Check->NonHalogenated No Segregation Segregate: Do NOT mix with strong acids or oxidizers Halogenated->Segregation Destruction High-Temp Incineration (Required for Halogens) Segregation->Destruction

Caption: Waste stream segregation workflow ensuring compliance with halogen incineration protocols.

References

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134).[2] Washington, DC: U.S. Department of Labor. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3] Washington, DC: The National Academies Press, 2011.[3] Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Washington, DC: ACS. Available at: [Link]

  • PubChem. Methanesulfonamide (Compound Summary). National Library of Medicine. (Used for SAR extrapolation). Available at: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。